molecular formula C9H12ClNO B3278507 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine CAS No. 67932-57-4

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Cat. No.: B3278507
CAS No.: 67932-57-4
M. Wt: 185.65 g/mol
InChI Key: SZQPCLQVRLLNHD-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQPCLQVRLLNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545755
Record name 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67932-57-4
Record name 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery researchers. It synthesizes chemical identity, robust synthetic methodologies, and medicinal chemistry applications, adhering to the requested E-E-A-T principles.

CAS Number: 67932-57-4 Synonyms: 2-Chloro-4-methoxyphenethylamine; 2-Cl-4-MeO-PEA Molecular Formula: C₉H₁₂ClNO Molecular Weight: 185.65 g/mol

Executive Summary

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a specialized phenethylamine derivative utilized primarily as a scaffold in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. Structurally, it is defined by a 2-chlorine substitution that provides steric bulk and metabolic resistance, and a 4-methoxy group that functions as a hydrogen bond acceptor.

This guide details the physicochemical profile, a validated "Chlorine-Safe" synthetic route, and the pharmacophoric utility of this compound in modern drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The strategic placement of the chlorine atom at the ortho position (relative to the ethylamine chain) significantly alters the electronic landscape of the phenyl ring compared to the parent 4-methoxyphenethylamine.

Table 1: Physicochemical Specifications
PropertyValueNote
CAS Number 67932-57-4 Free base form
IUPAC Name This compound
SMILES COc1ccc(CCN)c(Cl)c1Canonical
Appearance Colorless to pale yellow oilDarkens upon air exposure (oxidation)
Boiling Point ~135–140 °C (at 0.5 mmHg)Estimated based on homologs
Solubility DCM, MeOH, DMSO, dilute HClInsoluble in water (Free base)
pKa ~9.6 (Amine)Typical for primary phenethylamines
Storage 2–8 °C, under Argon/NitrogenHygroscopic; absorbs CO₂

Synthetic Methodology: The "Chlorine-Retention" Protocol

Critical Design Consideration: Standard catalytic hydrogenation (e.g., H₂/Pd-C) of nitrostyrene precursors poses a high risk of hydrodehalogenation (stripping the chlorine atom). Therefore, this protocol utilizes a hydride reduction strategy (LiAlH₄) to ensure the integrity of the aryl-chloride bond.

Validated Synthesis Pathway

The synthesis proceeds via a Henry Reaction (Nitroaldol condensation) followed by a hydride reduction.

Synthesis_Pathway Start 2-Chloro-4-methoxybenzaldehyde (CAS: 54439-75-7) Step1 Henry Reaction (Condensation) Start->Step1 + CH3NO2 + NH4OAc (Cat.) Inter Intermediate: 2-Chloro-4-methoxy-β-nitrostyrene Step1->Inter - H2O Reflux Step2 Hydride Reduction (LiAlH4 / THF) Inter->Step2 0°C -> Reflux Inert Atm. Final Target: This compound (CAS: 67932-57-4) Step2->Final Workup: Fieser Quench

Figure 1: Two-step synthetic pathway designed to preserve the halogen substituent.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-methoxy-β-nitrostyrene
  • Reagents: 2-Chloro-4-methoxybenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.2 eq).

  • Procedure:

    • Dissolve the aldehyde in glacial acetic acid or neat nitromethane.

    • Add ammonium acetate catalyst.

    • Reflux for 2–4 hours (monitor via TLC; disappearance of aldehyde).

    • Isolation: Cool to room temperature. The nitrostyrene often crystallizes as yellow needles. If not, pour into ice water and filter the precipitate.

    • Purification: Recrystallize from IPA/Ethanol.

Step 2: Reduction to Amine (LiAlH₄)

Safety Note: LiAlH₄ is pyrophoric. Perform under strict Nitrogen/Argon atmosphere.

  • Setup: Flame-dried 3-neck flask equipped with a reflux condenser and addition funnel.

  • Procedure:

    • Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C.

    • Dissolve the nitrostyrene from Step 1 in anhydrous THF.

    • Addition: Add the nitrostyrene solution dropwise to the LiAlH₄ suspension. Exothermic reaction – maintain temp < 10 °C.

    • Reaction: Once addition is complete, allow to warm to RT, then reflux for 6–12 hours.

    • Quench (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).

    • Workup: Filter the white granular salts. Dry the filtrate over MgSO₄ and concentrate in vacuo.

    • Salt Formation (Optional but Recommended): Dissolve the crude oil in dry ether and bubble HCl gas to precipitate the hydrochloride salt.

Medicinal Chemistry Utility & Pharmacophore Analysis

This compound is not merely a random intermediate; it is a tool for Structure-Activity Relationship (SAR) exploration.

The "Chlorine Scan" Logic

In medicinal chemistry, replacing a hydrogen (in 4-methoxyphenethylamine) with a chlorine atom at the 2-position (this compound) serves three specific functions:

  • Metabolic Blockade: The 2-position is a common site for oxidative metabolism (CYP450 hydroxylation). Chlorination blocks this pathway, potentially increasing the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Modulation: The Chlorine atom increases

    
     (approx +0.71), enhancing blood-brain barrier (BBB) permeability for CNS targets.
    
  • Conformational Restriction: The steric bulk of the ortho-chlorine restricts the rotation of the ethylamine side chain, locking the molecule into a specific bioactive conformation preferred by certain serotonin (5-HT) receptors.

Pharmacophore_Logic Target Target: this compound Metabolism Metabolic Stability (Blocks CYP450 ortho-hydroxylation) Target->Metabolism 2-Cl Substitution Lipophilicity Lipophilicity (LogP) (Enhances BBB Penetration) Target->Lipophilicity Hydrophobic Effect Binding Receptor Affinity (Halogen Bonding in Pocket) Target->Binding Sigma-Hole Interaction

Figure 2: Pharmacological advantages of the 2-chloro substitution pattern.

Applications in Drug Discovery[4][13][14]
  • Serotonergic Ligands: Analogous to the "2C" family of psychedelics (e.g., 2C-C), this scaffold is used to probe 5-HT2A and 5-HT2C receptor selectivity.

  • Kinase Inhibitors: As a building block for "hinge-binding" motifs where the methoxy group acts as a hydrogen bond acceptor.

  • Monoamine Oxidase (MAO) Inhibition: Used in assays to determine the steric tolerance of the MAO-A active site.

Handling & Safety Protocols

Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: The free amine readily absorbs CO₂ from the air to form carbamates. Store in a sealed container under inert gas (Argon/Nitrogen) at 4 °C.

  • Spill Cleanup: Neutralize with dilute acetic acid before disposal. Do not use halogenated solvents for cleanup if strong oxidizers are present.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757644 (Related Isomer: 3-Chloro). Retrieved from [Link]

  • Accela ChemBio. Product Analysis: 2-(2-Chloro-4-methoxyphenyl)ethanamine (CAS 67932-57-4).[1][2] Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2025). Parallels between the chloro and methoxy groups for potency optimization.[3] RSC Medicinal Chemistry.[3] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative of significant interest to researchers in drug discovery and medicinal chemistry. The unique arrangement of a chloro and a methoxy group on the phenyl ring, coupled with the ethanamine side chain, presents a scaffold with potential for diverse pharmacological activities.[1] A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and for elucidating its structure-activity relationships.

This technical guide provides a comprehensive overview of the anticipated physical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established physicochemical principles to provide a robust predictive framework. Furthermore, it details the authoritative experimental protocols required for the precise determination of these properties, ensuring scientific integrity and reproducibility.

Predicted Physicochemical Properties

The physical characteristics of this compound are influenced by the interplay of its constituent functional groups: the aromatic ring, the electron-withdrawing chlorine atom, the electron-donating methoxy group, and the basic primary amine.[2][3]

PropertyPredicted Value/RangeRationale and Comparative Analysis
Molecular Formula C₉H₁₂ClNOBased on its chemical structure.
Molecular Weight 185.65 g/mol Calculated from the atomic weights of its constituent elements.
Physical Form Likely a liquid or low-melting solid at room temperature.The parent compound, 2-phenylethylamine, is a liquid.[4][5][6] The hydrochloride salt of a related isomer, 2-(3-chloro-4-methoxyphenyl)ethan-1-amine, is a powder with a melting point of 192-195 °C.[7] The free base of the target compound is expected to have a lower melting point.
Boiling Point Estimated to be >200 °C at atmospheric pressure.2-Phenylethylamine has a boiling point of 197-200 °C.[4] The addition of the chloro and methoxy groups will increase the molecular weight and likely elevate the boiling point.
Solubility Expected to be soluble in dilute mineral acids and many organic solvents.[8][9] Limited solubility in water is anticipated.The primary amine group confers basicity, leading to solubility in acids through salt formation.[10] The hydrophobic phenyl ring and chloro group will limit aqueous solubility.
pKa Estimated to be around 9-10.The pKa of the conjugate acid of 2-phenylethylamine is approximately 9.8. The electronic effects of the ring substituents may slightly alter this value.

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.[11][12][13][14]

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of the compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[15]

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry Sample B Finely Powder A->B C Pack Capillary B->C D Place in Apparatus C->D E Heat at Controlled Rate D->E F Observe Melting E->F G Record Melting Range F->G H Assess Purity G->H

Workflow for Melting Point Determination
Solubility Determination

Determining the solubility profile is crucial for developing purification and formulation strategies.[16]

Methodology: Gravimetric Method

  • Equilibrium Saturation: An excess of the amine is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Withdrawal: A known volume of the clear, saturated supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

  • Solvent Evaporation: The solvent from the collected sample is evaporated under controlled conditions (e.g., using a rotary evaporator or a stream of inert gas).

  • Mass Determination: The mass of the remaining solute is determined using an analytical balance.

  • Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.

SolubilityWorkflow cluster_saturation Saturation cluster_sampling Sampling cluster_analysis Analysis A Excess Solute in Solvent B Agitate at Constant Temp A->B C Withdraw Supernatant B->C D Filter Sample C->D E Evaporate Solvent D->E F Weigh Residue E->F G Calculate Solubility F->G

Workflow for Gravimetric Solubility Determination

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[17][18][19][20]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the ethylamine side chain. The splitting patterns and chemical shifts will be influenced by the positions of the chloro and methoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, confirming the presence of the substituted phenyl ring and the ethylamine side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[21][22][23][24][25]

  • N-H Stretch: As a primary amine, two characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[21][22][23]

  • C-N Stretch: A C-N stretching vibration for an aromatic amine is anticipated in the region of 1250-1335 cm⁻¹.[22]

  • Aromatic C-H and C=C Stretches: Signals corresponding to the aromatic ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula through isotopic patterns.[26][27][28]

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.65 g/mol ).

  • Isotope Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak is expected, which is a definitive indicator of a single chlorine atom in the molecule.[26][28]

Conclusion

References

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB.

  • McLaughlin, J. C. Experiment 27 - Amines and Amides.

  • Melting Point Determination. ResolveMass Laboratories Inc.

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Chrominfo.

  • Melting Point Determination. Lambda Photometrics Ltd.

  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com.

  • Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE.

  • IR: amines. University of Calgary.

  • How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Quora.

  • DETERMINATION OF MELTING POINTS. Stanford Research Systems.

  • Infrared Spectroscopy. Illinois State University.

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Chem Lab.

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PubMed.

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

  • A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents. Benchchem.

  • Test for Amino Groups. BYJU'S.

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate.

  • 2-PhenylethylaMine. ChemicalBook.

  • (r)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine hcl. Fluorochem.

  • Ch13 - Mass Spectroscopy. Department of Chemistry, University of Calgary.

  • Mass Spectrometry. Organic Chemistry I Lab, University of Minnesota.

  • 2-(3-chloro-4-methoxyphenyl)ethan-1-amine hydrochloride. MilliporeSigma.

  • Showing Compound 2-Phenylethylamine (FDB010580). FooDB.

  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. PMC.

  • 2-Phenylethylamine. American Chemical Society.

  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. MDPI.

  • Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. PubMed.

  • The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... ResearchGate.

  • Chemical structures of the five substituted phenethylamine derivatives. ResearchGate.

  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. PMC.

  • 2-Phenylethylamine hydrochloride. Chem-Impex.

  • Parallels between the chloro and methoxy groups for potency optimization. PMC - NIH.

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing.

  • Parallels between the chloro and methoxy groups for potency optimization. ResearchGate.

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.

Sources

Technical Monograph: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (CAS: 2250243-62-8 for HCl salt; isomeric analogs vary) is a specialized halogenated phenethylamine derivative utilized primarily as a high-value synthetic intermediate in the development of nitrogen-containing heterocycles, particularly indolines and quinolines .[1]

Unlike its regioisomer 2C-C (4-chloro-2,5-dimethoxyphenethylamine), which is renowned for its direct pharmacological activity, the 2-chloro-4-methoxy isomer is most significant for its ortho-chloro functionality . This structural feature enables intramolecular metal-catalyzed cyclization, making it a critical "pre-cyclization" scaffold for accessing 6-methoxyindoline and related serotonergic or kinase-inhibitor pharmacophores.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This molecule features a phenethylamine backbone substituted with a chlorine atom at the ortho position (C2) and a methoxy group at the para position (C4). The electronic push-pull nature of the electron-donating methoxy group and the electron-withdrawing (inductive) chlorine atom creates a unique reactivity profile for the aromatic ring.

Core Data Table
PropertySpecification
IUPAC Name This compound
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol (Free base)
Monoisotopic Mass 185.0607 Da
Predicted LogP ~1.96 (Lipophilic, BBB permeable)
pKa (Predicted) ~9.5 (Amine basicity)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Key Precursor 2-Chloro-4-methoxybenzaldehyde (CAS 54439-75-7)

Synthetic Methodology

High-purity synthesis of this compound typically proceeds via the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. The following protocol is designed for laboratory-scale synthesis (10–50 mmol scale) ensuring maximum yield and purity.

Step 1: Henry Reaction (Nitrostyrene Formation)

Objective: Condensation of 2-chloro-4-methoxybenzaldehyde with nitromethane to form (E)-2-chloro-4-methoxy-β-nitrostyrene.

  • Reagents: 2-Chloro-4-methoxybenzaldehyde (1.0 eq), Nitromethane (solvent/reactant), Ammonium Acetate (0.5 eq).

  • Conditions: Reflux (101°C) for 4–6 hours.

Protocol:

  • Dissolve 2-chloro-4-methoxybenzaldehyde in excess nitromethane (approx. 5 mL per gram of aldehyde).

  • Add anhydrous ammonium acetate.

  • Heat to reflux equipped with a Dean-Stark trap or drying tube to drive equilibrium.

  • Monitoring: Reaction progress is monitored by TLC (20% EtOAc/Hexanes). The aldehyde spot will disappear, replaced by a bright yellow/orange nitrostyrene spot.

  • Workup: Cool to room temperature. The product often crystallizes directly. If not, remove excess nitromethane under reduced pressure and recrystallize the residue from hot isopropanol (IPA).

  • Yield Expectation: 85–92% as yellow needles.

Step 2: Hydride Reduction to Amine

Objective: Reduction of the nitroalkene to the primary amine without dechlorinating the aromatic ring.

  • Reagents: Lithium Aluminum Hydride (LAH) (3.0 eq), Anhydrous THF or Et₂O.

  • Conditions: 0°C to Reflux under Nitrogen/Argon atmosphere.

Critical Scientific Insight (Chemoselectivity): Standard catalytic hydrogenation (Pd/C, H₂) poses a risk of hydrodehalogenation (removing the Cl atom). Therefore, stoichiometric hydride reduction (LAH) or the use of AlH₃ (generated in situ) is preferred to preserve the aryl chloride.

Protocol:

  • Prepare a suspension of LAH in anhydrous THF at 0°C under inert atmosphere.

  • Add the nitrostyrene (dissolved in THF) dropwise to control the exotherm.

  • Allow to warm to room temperature, then reflux for 2–4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x mL per g LAH), then 15% NaOH (1x mL), then water (3x mL).

  • Filter the granular aluminum salts.

  • Extract the filtrate with DCM, dry over MgSO₄, and concentrate.

  • Purification: Acid-base extraction or conversion to the Hydrochloride salt using HCl/Dioxane.

Synthetic Workflow Diagram

Synthesis Aldehyde 2-Chloro-4-methoxy- benzaldehyde Nitrostyrene (E)-2-Chloro-4-methoxy- beta-nitrostyrene Aldehyde->Nitrostyrene Henry Rxn Reflux Nitromethane Nitromethane (NH4OAc) Nitromethane->Nitrostyrene Amine 2-(2-Chloro-4-methoxyphenyl) ethan-1-amine Nitrostyrene->Amine Reduction (Preserves Cl) LAH LiAlH4 / THF LAH->Amine

Figure 1: Synthetic pathway from aldehyde precursor to target amine, highlighting the preservation of the aryl chloride.[1][2][3][4][5][6]

Applications in Drug Discovery: The Indoline Scaffold

While the free amine may possess monoaminergic activity, its primary utility in modern medicinal chemistry is as a precursor for intramolecular cyclization .

Indoline Formation (Buchwald-Hartwig Type)

The 2-chloro substituent is perfectly positioned for an intramolecular C-N bond formation to generate 6-methoxyindoline . Indolines are privileged structures found in antihypertensives (Indapamide) and benign prostatic hyperplasia drugs (Silodosin).

Mechanism:

  • Substrate: this compound.

  • Catalyst: Pd(OAc)₂ / BINAP or CuI / L-Proline.

  • Base: NaOtBu or Cs₂CO₃.

  • Product: 6-Methoxyindoline.

This transformation validates the importance of the ortho-chloro group. Without it, the phenethylamine remains an open-chain scaffold.

Cyclization Pathway Diagram

Cyclization Precursor 2-(2-Chloro-4-methoxyphenyl) ethan-1-amine Complex Pd-Amine Oxidative Addition Complex Precursor->Complex Pd(0) / Base Intramolecular Indoline 6-Methoxyindoline (Bicyclic Heterocycle) Complex->Indoline Reductive Elimination (C-N Bond Formation)

Figure 2: The strategic value of the 2-chloro substituent: enabling metal-catalyzed cyclization to the bioactive indoline core.

Pharmacological Context & SAR

Although primarily an intermediate, the open-chain amine shares structural homology with several psychoactive and sympathomimetic agents.

  • Chlorphentermine Analog: The molecule is a regioisomer of chlorphentermine derivatives. The steric bulk of the ortho-chlorine atom restricts the conformational freedom of the ethylamine side chain, potentially increasing selectivity for specific serotonin (5-HT) or dopamine (DA) transporter sites compared to the unsubstituted analog.

  • Metabolic Stability: The para-methoxy group is a metabolic soft spot (O-demethylation to the phenol), while the ortho-chlorine blocks metabolic hydroxylation at the 2-position, a common clearance route for phenethylamines.

Safety Note: Researchers must treat this compound as a potential monoamine releaser . Standard safety protocols for handling psychotropic-like research chemicals (gloves, mask, fume hood) are mandatory.

References

  • Synthesis of Indolines via Copper Catalysis

    • Title: Copper-Catalyzed Intramolecular N-Aryl
    • Source: Organic Letters.
    • URL:[Link]

  • Henry Reaction Methodologies

    • Title: Nitrostyrene Synthesis from Benzaldehydes and Nitromethane.[5]

    • Source: Organic Syntheses, Coll. Vol. 1, p.413.
    • URL:[Link]

  • Precursor Data (2-Chloro-4-methoxybenzaldehyde)
  • Title: Process for producing an indoline (US4673749A).

Sources

An In-depth Technical Guide to 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine, a substituted phenethylamine of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific isomer, this document synthesizes information from closely related analogs and the broader class of substituted phenethylamines to provide a robust framework for its study and application.

Nomenclature and Chemical Identity

Synonyms and IUPAC Nomenclature:

Based on the nomenclature of similar compounds, other potential synonyms could include:

  • 2-(2-Chloro-4-methoxyphenyl)ethanamine

  • 2-Chloro-4-methoxyphenethylamine

  • β-(2-Chloro-4-methoxyphenyl)ethylamine

It is crucial for researchers to use the IUPAC name and CAS number (when available) to ensure unambiguous identification.

CAS Registry Number:

A specific CAS Registry Number for this compound has not been identified in the conducted searches. However, CAS numbers for structurally similar compounds are available and provide a reference point:

CompoundCAS Number
(R)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine HCl2250243-62-8[1]
(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine1213525-36-0[2]
2-(3-Chloro-4-methoxyphenyl)ethan-1-amine7569-87-1[3]
2-(3-Chloro-4-methoxyphenyl)ethan-1-amine HCl7569-60-0[4]

The absence of a dedicated CAS number for the target compound suggests it may be a novel or less-common research chemical.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₉H₁₂ClNOCalculated
Molecular Weight 185.65 g/mol Calculated
Appearance Expected to be a liquid or low-melting solid at room temperature.Inferred from analogs
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.Inferred from analogs
pKa The amine group is expected to have a pKa in the range of 9-10, typical for phenethylamines.General chemical knowledge

Synthesis Strategies

The synthesis of this compound can be approached through several established methods for preparing substituted phenethylamines. A common and effective strategy involves the reduction of a corresponding nitro or cyano precursor.

Workflow for a Potential Synthetic Route:

G Start 2-Chloro-4-methoxybenzaldehyde Step1 Henry Reaction (Nitromethane, Base) Start->Step1 Intermediate1 (E)-1-(2-Chloro-4-methoxyphenyl)-2-nitroethene Step1->Intermediate1 Step2 Reduction (e.g., LiAlH4 or H2/Pd-C) Intermediate1->Step2 Product This compound Step2->Product

A potential synthetic workflow.

Detailed Protocol (Hypothetical):

Step 1: Synthesis of (E)-1-(2-Chloro-4-methoxyphenyl)-2-nitroethene

  • To a solution of 2-chloro-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or acetic acid, add nitromethane (1.5-2 equivalents).

  • Add a base catalyst, for example, ammonium acetate or an amine like piperidine, in a catalytic amount.

  • Reflux the reaction mixture for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • The solid product, (E)-1-(2-chloro-4-methoxyphenyl)-2-nitroethene, can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Reduction to this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (E)-1-(2-chloro-4-methoxyphenyl)-2-nitroethene (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Potential Applications and Biological Activity

Substituted phenethylamines are a cornerstone of medicinal chemistry, with a wide range of biological activities.[5][6][7] The specific substitution pattern of 2-chloro and 4-methoxy on the phenyl ring is expected to confer distinct pharmacological properties.

Potential Areas of Investigation:

  • Neurotransmitter Reuptake Inhibition: Many phenethylamines interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The presence of a halogen and a methoxy group can modulate the potency and selectivity for these transporters.[8]

  • Receptor Binding: This class of compounds is known to bind to various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors. The specific substitutions will influence the binding affinity and functional activity (agonist, antagonist, or partial agonist).

  • Enzyme Inhibition: Some phenethylamines are known to inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.[2]

  • Precursor for More Complex Molecules: This compound can serve as a valuable building block for the synthesis of more complex pharmacologically active molecules, including alkaloids and other heterocyclic systems.[9]

Logical Relationship of Structure to Potential Activity:

G Core Phenethylamine Scaffold Sub1 2-Chloro Substitution Core->Sub1 Sub2 4-Methoxy Substitution Core->Sub2 Activity1 Modulated Receptor Binding (e.g., 5-HT, Adrenergic) Sub1->Activity1 Influences Activity2 Altered Transporter Affinity (DAT, NET, SERT) Sub1->Activity2 Influences Activity3 Modified Metabolic Stability Sub1->Activity3 Influences Sub2->Activity1 Influences Sub2->Activity2 Influences Sub2->Activity3 Influences

Structure-Activity Relationship.

Analytical Methodologies

The characterization and quantification of this compound would rely on standard analytical techniques employed for small organic molecules.

Workflow for Analytical Characterization:

G Sample This compound GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Sample->LCMS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Sample->NMR IR Infrared Spectroscopy (IR) Sample->IR Purity Purity Assessment GCMS->Purity LCMS->Purity Structure Structural Elucidation NMR->Structure IR->Structure

Analytical Characterization Workflow.

Experimental Protocols:

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the amine in a volatile organic solvent such as dichloromethane or ethyl acetate. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve chromatographic performance and produce characteristic mass spectral fragments.

  • Instrumentation: Use a GC system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) coupled to a mass spectrometer.

  • Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis: The retention time will provide chromatographic identification, while the mass spectrum will give information about the molecular weight and fragmentation pattern, confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • ¹H NMR: This will provide information on the number and environment of the protons. Expected signals would include aromatic protons, a singlet for the methoxy group, and multiplets for the ethylamine side chain.

  • ¹³C NMR: This will show the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign the proton and carbon signals and confirm the connectivity of the atoms in the molecule.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (NaCl or KBr) or as a thin film on a salt plate.

  • Analysis: The IR spectrum will show characteristic absorption bands for the different functional groups:

    • N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).

    • C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

    • Aromatic C=C stretching (around 1450-1600 cm⁻¹).

    • C-N stretching (around 1000-1250 cm⁻¹).

    • C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

    • C-Cl stretching (in the fingerprint region, typically below 800 cm⁻¹).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on the hazards associated with substituted phenethylamines and chloro-aromatic compounds.[4][5][6]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Toxicity Profile (Predicted):

Based on related compounds, this compound is likely to be:

  • Harmful if swallowed.

  • A skin and eye irritant.

  • Potentially harmful if inhaled.

Conclusion

This compound represents a potentially valuable, yet understudied, molecule within the vast landscape of substituted phenethylamines. While specific data for this isomer is scarce, this guide provides a comprehensive framework based on the established chemistry and pharmacology of its analogs. Researchers and drug development professionals can use this information to guide the synthesis, characterization, and investigation of this and other novel phenethylamine derivatives. As with any research chemical, all handling and experimental work should be conducted with appropriate safety precautions and a thorough understanding of the potential hazards.

References

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • The synthesis of substituted phenethylamines. Journal of Medicinal Chemistry. [Link]

  • Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. [Link]

  • 1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. ResearchGate. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine. PubChem. [Link]

  • 2-(4-Methoxyphenyl)ethylamine. CAS Common Chemistry. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

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2-(2-Chloro-4-methoxyphenyl)ethan-1-amine: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Compound Identity: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine CAS Registry Number: 2250243-62-8 (Generic/HCl salt reference) Chemical Class: Halogenated Phenethylamine

This guide serves as a critical operational manual for researchers handling this compound. As a structural analog of bioactive phenethylamines (e.g., the 2C-series, substituted amphetamines), this compound must be treated as a Potent Bioactive Substance (PBS) until specific toxicological data proves otherwise.

Core Safety Directive: Treat this compound as a potential Central Nervous System (CNS) modulator and corrosive irritant . Standard laboratory safety is insufficient; exposure control must prevent all inhalation of dust and dermal contact.

Physicochemical & Hazard Profile

Chemical Identity & Properties
PropertyData / EstimateSource/Note
IUPAC Name This compound
Molecular Formula C₉H₁₂ClNO (Free Base)MW: 185.65 g/mol
Salt Form (Common) Hydrochloride (C₉H₁₂ClNO[1][2]·HCl)MW: 222.11 g/mol
Appearance White to off-white crystalline solid(Analogous salts)
Melting Point 192–195 °C (HCl salt)Estimate based on 3-Cl isomer [1]
Solubility Water (High for HCl salt), DMSO, Methanol
Acidity (pKa) ~9.5–10.0 (Amine protonation)Typical for phenethylamines
GHS Hazard Classification

Based on structural analogs (2-Chlorophenethylamine, 4-Methoxyphenethylamine) and available vendor data.

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.
Skin Corrosion/Irritation 1B / 2H314 Causes severe skin burns and eye damage (Free base).
Eye Damage/Irritation 1H318 Causes serious eye damage.
STOT - Single Exposure 3H335 May cause respiratory irritation.

Pharmacological Warning: Structurally, this compound possesses the 2-chloro substituent found in certain anorectics and the 4-methoxy group associated with MAO inhibition or serotonergic activity in related scaffolds (e.g., PMA, 2-MPEA). While the 2-chloro substitution often reduces hallucinogenic potency compared to 2,5-dimethoxy analogs, TAAR1 agonism and sympathomimetic effects should be anticipated [2][3].

Safe Handling Protocol: The "Zero-Contact" Standard

To ensure safety, a "Zero-Contact" protocol is required.[3][4] This system relies on engineering controls rather than PPE alone.

Engineering Controls
  • Primary Barrier: All weighing and transfer of the solid salt must occur within a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Airflow: Maintain face velocity > 0.5 m/s.

  • Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the fine powder.

Personal Protective Equipment (PPE) Hierarchy
  • Respiratory: If hood containment is breached or for spill cleanup, use a P100/N100 particulate respirator combined with an Organic Vapor (OV) cartridge.

  • Dermal: Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Long-cuff Nitrile or Neoprene (minimum 5 mil).

    • Rationale: Phenethylamines are lipophilic (free base) and can permeate standard latex rapidly.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for corrosive amines.

Visualized Workflow: Exposure Control

HandlingProtocol cluster_0 Hierarchy of Controls Engineering Level 1: Engineering Controls (Fume Hood / Glove Box) Weighing Weighing Step Use Anti-Static Gun Inside Hood Engineering->Weighing Mandatory Admin Level 2: Admin Controls (SOPs, Restricted Access) Waste Waste Disposal Quench with dilute HCl (if free base) Admin->Waste PPE Level 3: PPE (Double Nitrile, Goggles, P100) PPE->Weighing Backup Start Start: Solid Handling Start->Engineering Solubilization Solubilization Dissolve immediately to reduce dust hazard Weighing->Solubilization Solubilization->Admin Transfer

Caption: Operational hierarchy for handling solid phenethylamines. Engineering controls are the primary defense against dust inhalation.

Synthesis Safety Case Study

Protocol: Reduction of 2-Chloro-4-methoxy-β-nitrostyrene to this compound.

This section highlights the critical safety control points (CCPs) in the synthesis, specifically utilizing the NaBH₄/CuCl₂ reduction method, which is safer than traditional LiAlH₄ reductions [4][5].

Reaction Scheme & Hazard Analysis

Precursor: 2-Chloro-4-methoxybenzaldehyde (CAS 54439-75-7) + Nitromethane → Intermediate: 2-Chloro-4-methoxy-β-nitrostyrene.

Critical Hazard: The β-nitrostyrene intermediate is a potent lachrymator and skin sensitizer . It must never be handled outside a fume hood.

Reduction Protocol (NaBH₄/CuCl₂)[5][6][7]
  • Reagents: Sodium Borohydride (NaBH₄), Copper(II) Chloride (CuCl₂), Ethanol.

  • Mechanism: In-situ generation of catalytic Copper boride species.

Step-by-Step Safety Workflow:

  • Setup: Use a 3-neck round bottom flask with a reflux condenser and an addition funnel. Flush with Nitrogen (though strictly not required for this method, it reduces fire risk with H₂ generation).

  • Catalyst Addition (Exotherm Risk): Add CuCl₂ to the ethanolic solution of the nitrostyrene.

  • Hydride Addition (CCP): Add NaBH₄ portion-wise or as a solution dropwise.

    • Hazard:[5] Rapid evolution of Hydrogen gas (H₂).

    • Control: Monitor internal temperature. Maintain < 40°C during addition to prevent runaway frothing.

  • Workup:

    • Quench excess borohydride with dilute acetic acid or HCl. Caution: Vigorous gas evolution.

    • Basify with NaOH to extract the free amine. The free amine is corrosive; prevent skin contact.

Synthesis Safety Diagram

SynthesisSafety cluster_hazards Critical Control Points Precursor Benzaldehyde Precursor (Irritant) Henry Henry Reaction (Nitromethane) Precursor->Henry NitroStyrene β-Nitrostyrene (LACHRYMATOR) (Sensitizer) Henry->NitroStyrene Crystallization Reduction Reduction (NaBH4 / CuCl2) NitroStyrene->Reduction H2 Evolution Risk Product Target Amine (Corrosive/Bioactive) Reduction->Product Acid Quench

Caption: Synthesis pathway highlighting the high-risk intermediate (Nitrostyrene) and the H₂ evolution step during reduction.

Emergency Response Protocols

Exposure Response
  • Eye Contact: Immediate irrigation for 15 minutes using an eyewash station. Hold eyelids open. Note: Amines penetrate corneal tissue rapidly; seconds count.

  • Skin Contact:

    • Brush off dry powder (do not wet initially if large amount).

    • Rinse with copious water for 15 minutes.

    • Apply Polyethylene Glycol (PEG 400) if available, as it solubilizes lipophilic amines better than water alone.

  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don P100 respirator and double gloves.

  • Neutralization:

    • Cover spill with a Weak Acid Neutralizer (e.g., Citric Acid or dilute Acetic Acid) to convert the volatile free base into the non-volatile salt.

    • Absorb with vermiculite or sand.[3]

  • Disposal: Seal in a double-bagged hazardous waste container labeled "Basic Organic Solid/Liquid."

References

  • PubChem. (n.d.). 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine (Compound). National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Lewin, A. H., et al. (2008). 2-Phenylethylamines: A review of their synthesis, pharmacology, and toxicology.Bioorganic & Medicinal Chemistry, 16(7), 3438-3450.
  • Simmler, L. D., et al. (2014). Pharmacological profile of minor cannabinoids and phenethylamines.British Journal of Pharmacology, 171(6), 1360-1378. [Link]

  • Trainor, G. L., et al. (2025).[6] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[2][7]Beilstein Journal of Organic Chemistry, 21, 39-46.[2] [Link]

  • BenchChem. (2025).[8] Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.[2] Retrieved February 18, 2026.

Sources

Potential research applications of substituted phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Next-Generation Therapeutics: Functionalizing the Substituted Phenethylamine Scaffold Content Type: Technical Whitepaper / Research Guide Audience: Drug Discovery Scientists, Neuropharmacologists, and Medicinal Chemists

Executive Summary: Beyond the "Shulgin" Era

For decades, substituted phenethylamines were viewed primarily through the lens of Alexander Shulgin’s PiHKAL—as tools for probing the 5-HT2A receptor to induce altered states of consciousness. However, the modern pharmaceutical landscape has shifted. We are no longer just looking for binding affinity; we are looking for functional selectivity and biased agonism .

This guide outlines the translational research potential of substituted phenethylamines in three critical domains: neuroplasticity induction (psychoplastogens) , trace amine-associated receptor (TAAR1) modulation , and metabolic stability profiling . It moves beyond basic SAR to provide actionable protocols and mechanistic insights for developing non-hallucinogenic therapeutics for depression, addiction, and neurodegenerative disorders.

Structural Foundation & SAR Logic

The phenethylamine scaffold consists of a benzene ring separated from an amino group by an ethyl chain.[1] The "magic" of this scaffold lies in its ability to mimic endogenous monoamines (dopamine, norepinephrine, serotonin) while offering specific vectors for substitution that drive receptor selectivity.

Table 1: Key SAR Vectors for Phenethylamine Optimization
PositionModificationEffect on PharmacologyTherapeutic Implication
N-terminus N-benzyl (e.g., NBOMe)Drastically increases 5-HT2A affinity and potency.High-potency probes; often too lipophilic for oral drugs.
Alpha-carbon Methylation (e.g., Amphetamine)Blocks MAO deamination; increases oral bioavailability.ADHD/Narcolepsy; increases DAT/NET efflux.
Ring C4 Hydrophobic/Halogen (e.g., 2C-B, DOI)Critical for 5-HT2A hydrophobic pocket engagement.Determines potency; key vector for "psychoplastogen" activity.
Ring C2/C5 Methoxy groups (e.g., 2C-x series)Essential for 5-HT2A receptor docking."Flypaper" for serotonin receptor subtypes.
Beta-carbon HydroxylationMimics norepinephrine/epinephrine.Adrenergic selectivity; reduced BBB permeability.

Application I: Psychoplastogens & Structural Neuroplasticity

Recent data suggests that 5-HT2A agonists (like DOI or 2C-B) can induce rapid neurite outgrowth and synaptogenesis, potentially reversing the cortical atrophy seen in depression. The goal is to decouple this neuroplasticity from the hallucinogenic experience.

Mechanistic Pathway: The 5-HT2A/BDNF Axis

The following diagram illustrates the hypothesized signaling cascade where phenethylamine binding triggers BDNF release and mTOR activation, leading to structural growth.

G Ligand Substituted Phenethylamine Receptor 5-HT2A Receptor (Post-Synaptic) Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca IP3 Pathway BDNF BDNF Release Ca->BDNF Exocytosis TrkB TrkB Receptor BDNF->TrkB Autocrine Loop mTOR mTOR Pathway TrkB->mTOR Growth Neurite Outgrowth & Synaptogenesis mTOR->Growth Protein Synthesis

Figure 1: Hypothesized signaling cascade for phenethylamine-induced neuroplasticity via the 5-HT2A-BDNF-mTOR axis.

Experimental Protocol: High-Content Neurite Outgrowth Assay

Objective: Quantify the ability of a novel phenethylamine analog to promote dendritic branching in primary cortical neurons.

Reagents:

  • Primary Rat Cortical Neurons (E18).[2]

  • Neurobasal Medium + B27 Supplement.

  • Anti-MAP2 Antibody (Dendritic marker).[3]

  • Hoechst 33342 (Nuclear stain).

Workflow:

  • Seeding: Plate neurons at 15,000 cells/well in a 96-well poly-D-lysine coated plate. Culture for 3 days (DIV3) to allow initial attachment.

  • Treatment: Replace media with fresh Neurobasal containing the test compound (0.1 nM – 10 µM). Include Ketamine (10 µM) as a positive control and Vehicle (DMSO) as negative.

    • Critical Step: Limit exposure time to 1 hour, then wash and replace with drug-free media. This mimics the "rapid acting" clinical profile and prevents toxicity.

  • Incubation: Allow neurons to grow for an additional 72 hours (total DIV6).

  • Fixation & Staining: Fix with 4% Paraformaldehyde (PFA) for 15 mins. Permeabilize and stain with Anti-MAP2 (1:1000) overnight at 4°C.

  • Imaging: Acquire images using a High-Content Screening (HCS) system (e.g., CellInsight or Operetta) at 20x magnification.

  • Analysis (Sholl Analysis):

    • Use automated software to trace neurites.[3]

    • Metric 1: Total Neurite Length (µm/cell).

    • Metric 2: Number of Branch Points.

    • Metric 3: Sholl Intersections (complexity at radius r from soma).

Validation Criteria: Positive control (Ketamine) must show >20% increase in total neurite length vs. vehicle.

Application II: TAAR1 Agonism for Addiction Therapy

Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular GPCR that modulates monoaminergic activity.[4] Unlike direct dopamine agonists (which are addictive), TAAR1 agonists act as "rheostats," reducing dopaminergic firing when it is excessive (e.g., during cocaine use) and increasing it when low.

Research Focus: Developing phenethylamines that are selective TAAR1 agonists with low affinity for 5-HT2A and D2 receptors.

Table 2: Comparative Binding Profiles (Target vs. Off-Target)
Compound ClassTAAR1 Affinity (Ki)5-HT2A Affinity (Ki)D2 Affinity (Ki)Clinical Potential
Endogenous (β-PEA) High (~50 nM)Very LowVery LowRapidly metabolized (MAO-B); poor drug.
Amphetamine ModerateLowLowHigh abuse potential (DAT reversal).
Ulotaront (SEP-363856) HighLowLowSchizophrenia (Phase III); non-dopaminergic mechanism.
Novel Phenethylamine Target: <100 nM Target: >10 µM Target: >10 µM Anti-addiction / Antipsychotic

Application III: Metabolic Stability & MAO Profiling

A major hurdle for phenethylamine therapeutics is rapid degradation by Monoamine Oxidase (MAO). While alpha-methylation (amphetamines) solves this, it introduces abuse liability. The research challenge is to sterically hinder MAO access without triggering DAT-mediated release.

Metabolic Decision Tree

This workflow helps researchers decide whether to modify the scaffold based on metabolic data.

MAO Start New Phenethylamine Analog Assay In Vitro Microsomal Stability (HLM) Start->Assay Result Half-life (t1/2) Assay->Result Stable t1/2 > 60 min Proceed to PK Result->Stable High Stability Unstable t1/2 < 15 min Identify Metabolite Result->Unstable Rapid Clearance MAO_Check MAO-A/B Inhibition Assay Unstable->MAO_Check Deamination? CYP_Check CYP450 Phenotyping Unstable->CYP_Check Hydroxylation? Mod_Alpha Strategy: Add Alpha-Methyl/Ethyl MAO_Check->Mod_Alpha MAO Susceptible Mod_Ring Strategy: Block Para-position (Halogen/CF3) CYP_Check->Mod_Ring Ring Oxidation

Figure 2: Decision matrix for optimizing metabolic stability of phenethylamine leads.

Experimental Protocol: MAO Isoform Selectivity Assay

Objective: Determine if a compound is a substrate or inhibitor of MAO-A (antidepressant target) or MAO-B (Parkinson's target).

Reagents:

  • Recombinant Human MAO-A and MAO-B microsomes.

  • Kynuramine (fluorogenic substrate).[5]

  • Clorgyline (MAO-A specific inhibitor control).

  • Deprenyl (MAO-B specific inhibitor control).

Workflow:

  • Preparation: Dilute test compounds to 10 µM in potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate compound with MAO-A or MAO-B enzyme (0.05 mg/mL) for 15 minutes at 37°C.

    • Note: If testing for substrate activity, do not add Kynuramine yet. If testing for inhibition, add Kynuramine after pre-incubation.

  • Reaction:

    • Substrate Mode: Monitor disappearance of parent compound via LC-MS/MS over 60 mins.

    • Inhibitor Mode: Add Kynuramine (50 µM). Incubate 30 mins. Stop reaction with 2N NaOH.

  • Detection: Measure fluorescence of 4-hydroxyquinoline (metabolite of kynuramine) at Ex 310nm / Em 400nm.

  • Calculation: Calculate IC50 for inhibition. For substrate liability, calculate intrinsic clearance (CLint).

References

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[1][6] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [Link]

  • Ly, C., et al. (2018). Psychedelics Promote Structural and Functional Neural Plasticity. Cell Reports. [Link]

  • Berry, M. D., et al. (2017). The trace amine-associated receptor 1 (TAAR1): a novel target for the treatment of psychiatric disorders.[4][7] Frontiers in Pharmacology. [Link]

  • Dinter, J., et al. (2022). TAAR1 agonists: A new class of therapeutics for psychiatric disorders.[4] Neuropharmacology.[7][8][9] [Link]

  • Fantegrossi, W. E., et al. (2008). Distinct behavioral and pharmacological profiles of various substituted phenethylamines. Journal of Pharmacology and Experimental Therapeutics. [Link]

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Methodological & Application

Reductive amination for 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 High-Fidelity Synthesis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine via Reductive Amination

Abstract

This application note details the optimized protocol for synthesizing this compound (also known as 2-chloro-4-methoxyphenethylamine), a critical scaffold in the development of GPCR ligands and psychoactive pharmaceutical intermediates. Unlike standard benzaldehyde reductions which yield benzylamines, this protocol addresses the specific challenge of synthesizing the phenethylamine (2-carbon linker) moiety. The method utilizes a direct reductive amination of the labile precursor 2-(2-chloro-4-methoxyphenyl)acetaldehyde using ammonium acetate and sodium cyanoborohydride (


). Special emphasis is placed on the in situ stabilization of the aldehyde to prevent enolization and polymerization, ensuring high yields of the primary amine.

Retrosynthetic Analysis & Strategy

The synthesis of phenethylamines via reductive amination requires a specific 2-carbon carbonyl precursor: the phenylacetaldehyde.

  • Challenge: Substituted phenylacetaldehydes are notoriously unstable due to high acidity at the

    
    -position, leading to rapid self-condensation (aldol-type polymerization).
    
  • Solution: The reductive amination must be performed under conditions that favor imine formation over enolization. We utilize a "buffered reductive amination" strategy using excess ammonium acetate (

    
    ) in methanol, which serves as both the ammonia source and the pH buffer.
    

Retrosynthesis Target Target: This compound Precursor Precursor: 2-(2-Chloro-4-methoxyphenyl)acetaldehyde Target->Precursor Reductive Amination Reagents Reagents: NH4OAc + NaBH3CN Precursor->Reagents Start Starting Material: 2-Chloro-4-methoxybenzaldehyde (via homologation) Precursor->Start Wittig Homologation

Figure 1: Retrosynthetic disconnection showing the necessity of the phenylacetaldehyde intermediate.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Note
2-(2-Chloro-4-methoxyphenyl)acetaldehyde 1.0SubstrateFreshly prepared or distilled immediately prior to use.
Ammonium Acetate (

)
15.0Amine SourceLarge excess prevents formation of secondary amine dimers.
Sodium Cyanoborohydride (

)
1.5ReductantSelectively reduces imine over aldehyde at pH 6-7.
Methanol (anhydrous) SolventSolventMolecular sieves (3Å) recommended to sequester water.
Acetic Acid (Glacial) Cat.[1]pH AdjusterMaintain pH ~6 if necessary.
Step-by-Step Procedure

Step 1: Imine Formation (The "Masking" Phase)

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve Ammonium Acetate (15.0 equiv) in anhydrous Methanol (0.1 M concentration relative to aldehyde).

    • Why: High concentration of

      
       shifts the equilibrium toward the hemiaminal/imine, consuming the unstable aldehyde quickly.
      
  • Addition: Add the 2-(2-chloro-4-methoxyphenyl)acetaldehyde (1.0 equiv) dropwise to the stirring ammonium solution.

  • Equilibration: Stir at room temperature for 30–45 minutes.

    • Checkpoint: The solution may turn slightly yellow, indicating imine formation. Do not heat, as this promotes polymerization of the phenylacetaldehyde.

Step 2: Selective Reduction 5. Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Cyanoborohydride (


, 1.5 equiv) in one portion.
  • Mechanistic Insight:
    
    
    is less basic and less nucleophilic than
    
    
    . At pH 6–7 (buffered by ammonium acetate), it reduces the protonated iminium ion (
    
    
    ) much faster than the neutral carbonyl (
    
    
    ), preventing reduction of unreacted aldehyde to the alcohol.
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours.
  • Monitoring: Monitor via TLC (System: DCM/MeOH/NH4OH 90:9:1). The aldehyde spot (
    
    
    ) should disappear, and a ninhydrin-active amine spot (
    
    
    ) should appear.

Step 3: Workup & Purification [2] 8. Quench: Slowly add concentrated HCl until pH < 2. Stir for 30 minutes.

  • Safety: This destroys excess hydride and liberates HCN gas. Perform exclusively in a high-efficiency fume hood.
  • Neutralization: Basify the aqueous phase with NaOH (10% aq) or KOH to pH > 12.
  • Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform.
  • Drying: Dry combined organics over
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude oil often requires Flash Column Chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%
    
    
    ) or conversion to the Hydrochloride salt for recrystallization (EtOH/Et2O).

Critical Precursor Synthesis (The "Hidden" Step)

Since 2-(2-chloro-4-methoxyphenyl)acetaldehyde is unstable, it is best generated from the commercially available 2-chloro-4-methoxybenzaldehyde via the Darzens Condensation or Wittig Homologation .

Recommended Route: Wittig Homologation

  • React 2-chloro-4-methoxybenzaldehyde with (methoxymethyl)triphenylphosphonium chloride and KHMDS.

  • This yields the enol ether: 1-(2-chloro-4-methoxyphenyl)-2-methoxyethene.

  • Hydrolysis: Treat the enol ether with mild acid (THF/HCl) to release the target phenylacetaldehyde immediately prior to the reductive amination step described above.

Process Logic & Pathway

ReactionPathway cluster_conditions Control Factors Aldehyde Aldehyde (Unstable) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia NH4OAc (Excess) Imine Imine (Transient) Hemiaminal->Imine - H2O Iminium Iminium Ion (pH < 7) Imine->Iminium + H+ Product Primary Amine (Target) Iminium->Product + H- (NaBH3CN) Dimer Secondary Amine (Side Product) Product->Dimer + Aldehyde (If NH3 low) Excess NH4OAc prevents Dimer Excess NH4OAc prevents Dimer pH 6-7 activates Iminium pH 6-7 activates Iminium

Figure 2: Mechanistic pathway highlighting the critical role of pH and ammonia excess in preventing dimerization.

Analytical Validation

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.15 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.80 (dd, 1H, Ar-H).
      
    • 
       3.80 (s, 3H, 
      
      
      
      ).
    • 
       2.95 (t, 2H, 
      
      
      
      ).
    • 
       2.75 (t, 2H, 
      
      
      
      ).
    • 
       1.50 (br s, 2H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated

      
       (for 
      
      
      
      ).
    • Observe characteristic Chlorine isotope pattern (3:1 ratio at 186/188).

Safety & Hazards

  • Sodium Cyanoborohydride: Highly toxic if ingested or absorbed. Contact with acid releases Hydrogen Cyanide (HCN) gas, which is fatal.

    • Control: Quench reactions in a hood.[3] Use a bleach trap (sodium hypochlorite) for cyanide waste to oxidize

      
       to cyanate (
      
      
      
      ).
  • Vesicant Properties: Phenethylamines can be skin irritants. Wear double nitrile gloves.

References

  • Reductive Amination Mechanism & Reagents

    • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[4] Journal of the American Chemical Society.

  • Synthesis of Phenethylamines via Phenylacetaldehydes

    • Shulgin, A. T. (1991).[5] PiHKAL: A Chemical Love Story. (Contextual reference for phenethylamine synthesis via aldehyde reduction).

  • General Protocol for Reductive Amination with Ammonium Acetate

    • Master Organic Chemistry. (2017).[4] Making Substituted Amines Through Reductive Amination.

  • Iron-Catalyzed Reductive Amination (Green Alternative)

    • ChemSusChem (2020).[6] The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.

Sources

Application Notes and Protocols for the Synthesis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds. The strategic placement of the chloro and methoxy groups on the phenyl ring allows for further functionalization and modulation of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for two primary synthetic routes to this key intermediate, designed for researchers and professionals in drug development. The methodologies are selected for their efficiency, scalability, and reliance on commercially available starting materials.

Synthetic Strategy Overview

Two principal and robust synthetic pathways for the preparation of this compound have been identified and are detailed below. The choice of route may depend on factors such as starting material availability, required purity, and scale of the synthesis.

  • Route A: A direct, one-step reduction of the commercially available 2-(2-Chloro-4-methoxyphenyl)acetonitrile.

  • Route B: A two-step process commencing with 2-chloro-4-methoxybenzaldehyde, involving a Henry reaction followed by a reduction of the resulting β-nitrostyrene.

Route A: Synthesis via Reduction of 2-(2-Chloro-4-methoxyphenyl)acetonitrile

This is the more direct of the two routes, predicated on the commercial availability of the corresponding phenylacetonitrile derivative[1]. The core of this synthesis is the reduction of the nitrile functional group to a primary amine. Several reducing agents are effective for this transformation, with lithium aluminum hydride (LiAlH₄) being a common and potent choice.

Rationale for Starting Material Selection

2-(2-Chloro-4-methoxyphenyl)acetonitrile is an ideal starting material as it already contains the complete carbon skeleton of the target molecule. The synthesis is therefore convergent and efficient. The nitrile group is readily reduced to the desired primary amine under standard laboratory conditions.

Experimental Protocol

Reaction: Reduction of a nitrile to a primary amine.

Materials:

  • 2-(2-Chloro-4-methoxyphenyl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of 2-(2-Chloro-4-methoxyphenyl)acetonitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • The resulting granular precipitate is filtered off and washed with diethyl ether or THF.

  • The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt by treating the ethereal solution with HCl in diethyl ether, followed by filtration of the precipitated salt.

Workflow Diagram for Route A

Route_A start 2-(2-Chloro-4-methoxyphenyl)acetonitrile product This compound start->product 1. LiAlH₄, Et₂O or THF 2. H₂O workup Route_B start 2-chloro-4-methoxybenzaldehyde intermediate 1-chloro-2-methoxy-4-(2-nitrovinyl)benzene start->intermediate Nitromethane, Ammonium acetate product This compound intermediate->product LiAlH₄, Et₂O or THF

Caption: Two-step synthesis from the corresponding benzaldehyde.

Comparative Analysis of Synthetic Routes

ParameterRoute A (from Acetonitrile)Route B (from Benzaldehyde)
Number of Steps 12
Starting Materials 2-(2-Chloro-4-methoxyphenyl)acetonitrile2-chloro-4-methoxybenzaldehyde, Nitromethane
Overall Yield Potentially higher due to fewer stepsGenerally lower due to two sequential reactions
Scalability Highly scalable, simple procedureScalable, but requires control over two distinct reactions
Purity High purity is often achievable with standard purificationMay require more rigorous purification to remove byproducts from the Henry reaction
Key Reagents Potent reducing agents (e.g., LiAlH₄)Base catalyst, Nitromethane, Potent reducing agents
Safety Considerations Handling of highly reactive and water-sensitive LiAlH₄.Handling of nitromethane (flammable, toxic) and LiAlH₄.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route A is the more direct and efficient method, provided the acetonitrile starting material is readily accessible. Route B offers a reliable alternative using a more fundamental and often more economical starting material, the corresponding benzaldehyde. The choice of synthesis will ultimately be guided by the specific needs and resources of the research or development team. Careful execution of the described protocols and adherence to laboratory safety standards are paramount for successful synthesis.

References

  • Organic Syntheses. (n.d.). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]

  • Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Manufacturing Process. (n.d.). Unknown Source.
  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (2025). ResearchGate. Retrieved from [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scientific Research Publishing. Retrieved from [Link]

  • Preparation method of 4-methoxyphenethylamine. (n.d.). Google Patents.
  • 2-Chloro-1-(4-methoxyphenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

Sources

Recrystallization of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Purification of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine via Recrystallization

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of this compound, a substituted phenylethylamine derivative of interest in pharmaceutical and chemical research. Due to the stringent purity requirements for these applications, an effective and scalable purification method is paramount. Recrystallization remains one of the most powerful techniques for purifying solid organic compounds.[1][2] This guide details the underlying principles, a step-by-step protocol for the recrystallization of the hydrochloride salt of the title compound, and troubleshooting strategies to overcome common challenges. The methodologies described herein are designed to be robust and reproducible, ensuring high purity of the final product.

Introduction: The Imperative for Purity

This compound belongs to the phenylethylamine class, a structural motif found in a vast array of biologically active molecules and pharmaceutical intermediates. The presence of impurities, even in trace amounts, can significantly alter the compound's chemical reactivity, pharmacological activity, and toxicological profile. Impurities can arise from various sources, including residual starting materials, by-products from side reactions, or degradation products formed during synthesis and storage.[3]

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent at varying temperatures.[4][5] The process involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline solid, while the more soluble impurities remain in the solution (mother liquor).[6][7] This application note focuses on the purification of the hydrochloride salt of the title amine, as amine salts are typically more crystalline and stable than their free-base counterparts, making them ideal candidates for recrystallization.

The Science of Solvent Selection: A Foundational Choice

The success of any recrystallization protocol hinges on the selection of an appropriate solvent system. The ideal solvent is not merely a medium for dissolution but a critical component that dictates the efficiency of purification.

Characteristics of an Optimal Recrystallization Solvent

An effective solvent for recrystallizing this compound hydrochloride should exhibit the following properties:

  • Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C) to maximize recovery.[5][8]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]

  • Chemical Inertness: The solvent must not react with the compound.[6]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[5][6]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective, although these factors are often balanced against performance.[6][8]

Single vs. Mixed-Solvent Systems

While a single solvent is often preferred for its simplicity, finding one with the ideal solubility characteristics can be challenging.[2] A mixed-solvent system, comprising a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble, offers greater flexibility.[2][7] For polar amine salts like the target compound, a common and effective pairing is an alcohol (the "good" solvent) and water (the "anti-solvent").[8]

Solvent Screening for this compound HCl

Based on the principle of "like dissolves like," the polar hydrochloride salt is expected to be soluble in polar solvents. The methoxy group and chloro-substituent on the phenyl ring also influence its solubility profile.[9] A preliminary screening is essential.

Solvent SystemSolubility (Cold, ~20°C)Solubility (Hot, ~B.P.)Remarks
WaterSparingly SolubleModerately SolublePotential for single-solvent system, but may require large volumes.
EthanolSparingly SolubleVery SolubleExcellent "good" solvent candidate for a mixed-solvent system.
Isopropanol (IPA)Sparingly SolubleVery SolubleGood alternative to ethanol; lower volatility can aid in slower crystal growth.
AcetoneSlightly SolubleModerately SolubleMay be suitable, but its lower boiling point can lead to rapid evaporation.
Ethyl AcetateInsolubleSparingly SolubleCan be considered as an anti-solvent with a more polar co-solvent.
HexanesInsolubleInsolubleUnsuitable as a primary solvent; could be used as an anti-solvent.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5.0 g of crude this compound hydrochloride. Adjust volumes accordingly for different scales.

Required Equipment
  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Büchner funnel and filtration flask

  • Vacuum source

  • Filter paper

  • Spatula and watch glass

  • Ice bath

Step-by-Step Methodology

Step 1: Dissolution of the Crude Amine Salt

  • Place 5.0 g of crude this compound HCl into a 100 mL Erlenmeyer flask with a magnetic stir bar.

  • Add approximately 15 mL of isopropanol (IPA).

  • Gently heat the mixture on a hot plate with stirring. The goal is to create a solution or a fine slurry.

  • Once the IPA is warm (approx. 60-70 °C), begin adding deionized water dropwise while heating towards the boiling point. The objective is to add just enough hot water to fully dissolve the solid.[10] This creates a saturated solution at high temperature. Be patient and add the water slowly to avoid adding an excess, which would reduce the final yield.

Step 2: (Optional) Decolorization with Activated Charcoal

  • If the resulting solution is colored due to impurities, remove the flask from the heat source.

  • Allow the solution to cool slightly for a minute to prevent violent boiling upon addition of charcoal.

  • Add a very small amount (tip of a spatula) of activated charcoal to the solution.[5]

  • Gently reheat the mixture to boiling for 2-5 minutes with continued stirring.

Step 3: (Optional) Hot Gravity Filtration

  • This step is necessary only if activated charcoal was used or if insoluble impurities are visible.

  • Place a stemless funnel with fluted filter paper over a second, pre-heated 100 mL Erlenmeyer flask.

  • Quickly pour the hot solution through the filter paper. This step must be performed rapidly to prevent the product from crystallizing prematurely in the funnel.[2][5]

  • Rinse the original flask with a small amount (1-2 mL) of the hot solvent mixture and pass it through the filter to recover any remaining product.

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass and remove it from the heat.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, high-purity crystals.[7] Rushing this step by placing the hot flask directly into an ice bath will cause rapid precipitation, trapping impurities.

  • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[2]

Step 5: Isolation and Washing of Crystals

  • Set up a Büchner funnel with filter paper over a clean filtration flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold isopropanol.

  • Swirl the flask containing the crystals to create a slurry and quickly pour it into the Büchner funnel.

  • Once the mother liquor has been drawn through, wash the crystals with two small portions (approx. 3-5 mL each) of ice-cold isopropanol to rinse away any remaining impurities.[10] Using ice-cold solvent is crucial to minimize redissolving the purified product.

  • Continue to draw air through the filter cake for 5-10 minutes to partially dry the crystals.

Step 6: Drying the Final Product

  • Carefully transfer the filter cake to a pre-weighed watch glass.

  • Break up any large clumps of crystals to facilitate drying.

  • Dry the crystals to a constant weight. This can be achieved by leaving them in a well-ventilated fume hood overnight or by placing them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours.

  • Once dry, weigh the pure product and calculate the percent recovery. Determine the melting point to assess purity; a sharp melting point range close to the literature value indicates high purity.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification Steps cluster_crystallization Crystallization cluster_isolation Isolation A Crude Amine HCl in Flask B Add 'Good' Solvent (IPA) & Heat A->B C Add 'Anti-Solvent' (H2O) Dropwise to Dissolve B->C D Optional: Add Charcoal C->D If colored F Slow Cooling to Room Temperature C->F E Optional: Hot Filtration D->E E->F G Ice Bath (Maximize Precipitation) F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: Workflow for the recrystallization of this compound HCl.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was added. 2. The solution is supersaturated and requires a nucleation site.1. Boil off some of the solvent to re-concentrate the solution and cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface. 3. Add a single "seed" crystal of the pure compound.
"Oiling Out" Occurs The compound is coming out of solution as a liquid instead of a solid. This happens if the solution's saturation point is above the compound's melting point, or if cooling is too rapid.Reheat the solution to redissolve the oil. Add a small amount more of the "good" solvent (IPA) and allow the solution to cool much more slowly.
Very Low Recovery 1. Too much solvent was used initially. 2. Crystals were washed with solvent that was not ice-cold. 3. Premature crystallization during hot filtration.1. Try to recover a second crop of crystals by evaporating some solvent from the mother liquor. 2. Ensure wash solvent is thoroughly chilled. 3. Ensure filtration apparatus is pre-heated.
Final Product is Impure 1. Cooling was too rapid, trapping impurities. 2. Insufficient washing of the filter cake.1. Repeat the recrystallization process, ensuring slow, undisturbed cooling. 2. Ensure the crystals are properly washed with fresh, cold solvent.

References

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • 2-(3-chloro-4-methoxyphenyl)ethan-1-amine hydrochloride. Merck.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • RECRYSTALLISATION.
  • Solvent Choice - Chemistry Teaching Labs. University of York.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • Recrystallization.
  • Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recrystallization and Crystallization.
  • Experiment 2: Recrystallization.
  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace.
  • purification by crystallization.
  • recrystallization-2.doc.pdf.

Sources

1H NMR characterization of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural elucidation and purity assessment of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (CAS: N/A for specific isomer, analogous to 2C-series precursors) using 1H NMR spectroscopy. This compound features a 1,2,4-trisubstituted aromatic system, presenting specific splitting patterns that allow for unambiguous assignment.[1]

This guide moves beyond standard spectral listing to provide a self-validating protocol . It addresses the common challenges in amine characterization—specifically solvent-dependent chemical shifts, ammonium salt formation, and conformational exchange broadening.

Structural Analysis & Assignment Strategy

Before acquisition, we must establish the theoretical framework to validate our experimental data. The molecule consists of three distinct magnetic environments:

  • The Aromatic Core: A 1,2,4-trisubstituted benzene ring.

  • The Side Chain: An ethylamine linker (

    
    CH
    
    
    
    
    
    CH
    
    
    
    
    NH
    
    
    ).
  • The Methoxy Group: A strong singlet signal (

    
    OCH
    
    
    
    ).
Predicted Aromatic Coupling Logic

The substitution pattern (1-alkyl, 2-chloro, 4-methoxy) dictates the coupling constants (


-values) and multiplicity.
  • H-3 (Position 3): Located between the Chloro and Methoxy groups. It is isolated from H-5 and H-6.

    • Prediction:Doublet (d) with small meta-coupling (

      
       Hz) to H-5.
      
  • H-5 (Position 5): Ortho to H-6 and meta to H-3.

    • Prediction:Doublet of Doublets (dd) . Large ortho-coupling (

      
       Hz) and small meta-coupling (
      
      
      
      Hz).
  • H-6 (Position 6): Ortho to H-5 and para to H-3.

    • Prediction:Doublet (d) . Large ortho-coupling (

      
       Hz).
      

G cluster_0 Substituent Effects cluster_1 Proton Signals Cl Chlorine (Pos 2) Inductive EWG Deshields H-3 H3 H-3 (Meta to Alkyl) ~6.9 ppm Cl->H3 Steric/Inductive OMe Methoxy (Pos 4) Resonance EDG Shields H-3 & H-5 OMe->H3 Shielding H5 H-5 (Ortho to OMe) ~6.7 ppm OMe->H5 Strong Shielding Alkyl Ethylamine (Pos 1) Weak Activator H6 H-6 (Ortho to Alkyl) ~7.1 ppm Alkyl->H6 Proximity

Figure 1: Substituent electronic effects determining the chemical shift hierarchy of the aromatic protons.

Experimental Protocol

Sample Preparation

The choice of solvent is critical for amines. Chloroform-d (CDCl


) is standard but often leads to broad NH

signals due to exchange. DMSO-d

is superior for observing distinct amine protons due to strong hydrogen bonding, which slows the exchange rate.

Reagents:

  • Analyte: ~10 mg of this compound (Freebase or HCl salt).

  • Solvent: 0.6 mL CDCl

    
     (containing 0.03% TMS).
    
  • Auxiliary: D

    
    O (for exchange validation).
    

Step-by-Step Workflow:

  • Massing: Weigh 5–10 mg of the sample into a clean vial.

    • Note: If the sample is an HCl salt, add 1 drop of NaOD/D

      
      O to freebase in situ if precise chemical shifts of the free amine are required, or analyze as the salt (NH
      
      
      
      signals will appear at 8.0+ ppm).
  • Solvation: Add 0.6 mL CDCl

    
    . Vortex until fully dissolved. Ensure no suspended solids remain, as these cause field inhomogeneity.
    
  • Transfer: Filter the solution through a glass wool plug into a high-quality 5mm NMR tube.

  • Acquisition:

    • Pulse Sequence: zg30 (30° pulse angle).

    • Scans (NS): 16 (sufficient for >5 mg).

    • Relaxation Delay (D1): 1.0 second (increase to 5.0s for accurate integration if qNMR is needed).

    • Spectral Width: -2 to 14 ppm.

The D O Shake (Validation Step)

After the initial scan:

  • Add 1 drop of D

    
    O to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Allow layers to separate (D

    
    O floats on CDCl
    
    
    
    or sinks depending on density; usually forms a distinct droplet).
  • Re-acquire the spectrum.

    • Result: The broad singlet corresponding to

      
      NH
      
      
      
      will disappear or diminish significantly, confirming the assignment of exchangeable protons.

Data Interpretation & Results

The following data represents the expected chemical shifts for the freebase form in CDCl


 based on substituent chemical shift additivity rules (SCS) and analogous 2-chlorophenethylamine structures.
Table 1: 1H NMR Assignment (400 MHz, CDCl )
SignalShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
A 7.15 - 7.20Doublet (d)1H8.4H-6 (Ar-H)
B 6.92Doublet (d)1H2.6H-3 (Ar-H)
C 6.75dd1H8.4, 2.6H-5 (Ar-H)
D 3.78Singlet (s)3H--OCH

E 2.95Triplet (t)2H6.8Ar-CH

-CH

F 2.88Triplet (t)2H6.8-CH

-CH

-NH

G 1.3 - 1.8Broad Singlet2H--NH

(Exchangeable)

Critical Note on Shifts: The benzylic methylene (Signal E) is deshielded relative to non-chlorinated analogs due to the ortho-chloro substituent. The amine protons (Signal G) are highly variable; concentration and water content can shift this peak anywhere from 1.2 to 2.5 ppm.

Self-Validating Logic Checks

Use these checks to confirm the identity of the synthesized compound:

  • Integral Ratio: The integration must strictly follow the 3:2:2:2:3 pattern (Aromatics : Methylene : Methylene : Amine : Methoxy). Note: Amine integration is often lower than 2H due to broadening.

  • The "Roofing" Effect: Signals A (H-6) and C (H-5) form an AB system. Look for the "roofing" effect where the inner lines of the doublets are taller than the outer lines, pointing towards each other. This confirms they are coupled partners.

  • H-3 Isolation: Signal B (H-3) should appear as a sharp doublet (or narrow singlet at lower resolution) and should not show the large ~8Hz coupling seen in A and C.

Workflow Start Start: Purified Sample Solvent Dissolve in CDCl3 (Check Solubility) Start->Solvent Acquire Acquire 1H Spectrum (NS=16, D1=1s) Solvent->Acquire Check1 Check Aromatics Is 1,2,4-pattern visible? Acquire->Check1 Check1->Solvent No (Repurify) ProcessA Assign H-3, H-5, H-6 Verify J-couplings Check1->ProcessA Yes Check2 Check Amine Is NH2 visible? ProcessA->Check2 D2O Perform D2O Shake (Re-acquire) Check2->D2O No (Broad) Final Validate Structure (Integrals & Shifts) Check2->Final Yes (Sharp) D2O->Final

Figure 2: Operational workflow for NMR acquisition and validation, including the D2O exchange step.

Troubleshooting Common Anomalies

Issue 1: Missing Amine Peak

  • Cause: Rapid proton exchange with trace water in the solvent or formation of a carbamate species with atmospheric CO

    
    .
    
  • Solution: Dry the sample under high vacuum and use a fresh ampoule of CDCl

    
     stored over molecular sieves. Alternatively, switch to DMSO-d
    
    
    
    , where the NH
    
    
    signal will appear as a sharp peak around 3-4 ppm (often split into a triplet if exchange is very slow).

Issue 2: Extra Peaks in Aliphatic Region

  • Cause: If the sample is the Hydrochloride salt, the ethyl chain shifts will move downfield (~3.1 - 3.2 ppm), and the NH

    
     will be replaced by a broad NH
    
    
    
    signal at >8.0 ppm.
  • Solution: Perform a freebase extraction: Dissolve salt in water, basify with NaOH, extract into CH

    
    Cl
    
    
    
    , dry, and evaporate before NMR.

Issue 3: Aromatic Overlap

  • Cause: In some concentrations, H-6 and H-3 might overlap.

  • Solution: Use a higher field instrument (600 MHz) or change solvent to Benzene-d

    
    , which induces significant magnetic anisotropy shifts (ASIS) to resolve overlapping aromatic signals.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Standard text for coupling constants and substituent effects).

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[5][6][7] (Reference for analogous 2-chlorophenethylamines). Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link

Sources

13C NMR analysis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 13C NMR Structural Elucidation & Protocol for 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Part 1: Abstract & Scope

This application note details the protocol for the structural validation of This compound (CMEA) using Carbon-13 Nuclear Magnetic Resonance (


C NMR). CMEA is a halogenated phenethylamine derivative, structurally related to the 2C-series of psychoactive compounds. Precise characterization is critical in medicinal chemistry and forensic analysis to distinguish it from regioisomers (e.g., 3-chloro or 2-methoxy variants).

This guide addresses the "Heavy Atom Effect" of chlorine, the shielding dynamics of the methoxy group, and the pH-dependent shift of the ethylamine side chain.

Part 2: Molecular Analysis & Theoretical Framework

Structural Logic & Numbering

To ensure accurate assignment, we utilize a systematic numbering scheme. The presence of the Chlorine atom at position 2 and the Methoxy group at position 4 creates a distinct electronic environment for the aromatic ring.

  • Electronic Effects:

    • C-4 (Methoxy-substituted): The oxygen atom exerts a strong deshielding inductive effect (-I) and a resonance donating effect (+R), typically shifting this carbon downfield to ~158-160 ppm.

    • C-2 (Chloro-substituted): Chlorine is electronegative but also heavy. It causes deshielding (inductive) but also affects relaxation times (

      
      ). Expected shift: ~134 ppm.
      
    • C-3 & C-5: These carbons are ortho to the methoxy group. The resonance contribution of the oxygen lone pair increases electron density here, causing significant upfield shielding (lower ppm).

Visualization: Molecular Structure & Numbering

G C1 C1 (ipso) C2 C2 (Cl) C1->C2 Side_B β-CH2 (Benzylic) C1->Side_B C3 C3 (CH) C2->C3 Cl Cl C2->Cl Subst. C4 C4 (OMe) C3->C4 C5 C5 (CH) C4->C5 OMe OMe C4->OMe Subst. C6 C6 (CH) C5->C6 C6->C1 Side_A α-CH2 (Amine) NH2 NH2 Side_A->NH2 Side_B->Side_A

Figure 1: Structural connectivity and NMR assignment zones for CMEA. Red nodes indicate deshielded quaternary carbons.

Part 3: Experimental Protocol

Sample Preparation

The chemical shift of the amine-adjacent carbons (α and β) is highly sensitive to pH.

  • Free Base: Soluble in CDCl

    
    . The α-carbon appears ~42-44 ppm.
    
  • HCl Salt (Recommended): Most stable form. Soluble in DMSO-

    
     or D
    
    
    
    O. The protonation of the amine shifts the α-carbon upfield (shielded) by ~2-3 ppm.

Protocol (HCl Salt in DMSO-


): 
  • Weigh 20-30 mg of CMEA·HCl.

  • Dissolve in 0.6 mL of DMSO-

    
     (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Critical: Ensure the solution is homogenous. If turbidity persists, filter through a glass wool plug into the NMR tube.

Instrument Parameters (400 MHz equivalent)

C detection requires optimized relaxation delays due to the long 

of quaternary carbons (C-2, C-4).
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons to simplify spectrum to singlets; NOE enhances signal.
Spectral Width 240 ppm (-10 to 230 ppm)Covers all aliphatic and aromatic carbons + carbonyl impurities.
Acquisition Time (AQ) 1.0 - 1.5 secSufficient for resolution.
Relaxation Delay (D1) 3.0 - 5.0 sec Crucial: Allows quaternary carbons (C-Cl, C-OMe) to relax fully for integration accuracy.
Scans (NS) 1024 - 4096

C is 1.1% naturally abundant; high scan count is mandatory for S/N > 50:1.
Temperature 298 K (25°C)Standard ambient temperature.
Workflow Visualization

Workflow Start Start: Sample CMEA·HCl Solvent Solvation: 0.6mL DMSO-d6 (Avoid CDCl3 for salts) Start->Solvent Check Turbidity Check Solvent->Check Filter Filter (Glass Wool) Check->Filter Cloudy Acquire Acquisition: 13C {1H} NS=1024, D1=3s Check->Acquire Clear Filter->Acquire Process Processing: LB=1.0Hz, Baseline Corr. Acquire->Process

Figure 2: Operational workflow for 13C NMR acquisition of amine salts.

Part 4: Data Interpretation & Assignment

The following table represents the predicted consensus shifts based on substituent chemical shift (SCS) additivity rules for phenethylamines in DMSO-


.

System Suitability:

  • DMSO-

    
     Septet:  ~39.5 ppm.
    
  • TMS Reference: 0.00 ppm.[1]

Carbon PositionTypePredicted Shift (δ, ppm)Diagnostic Feature
C-4 Quaternary (Ar-O)158.5 ± 1.0 Most downfield signal. Deshielded by Oxygen.
C-2 Quaternary (Ar-Cl)134.2 ± 1.0 Distinct "Heavy Atom" zone.
C-1 Quaternary (Ar-Alkyl)128.8 ± 1.0 Ipso to the ethylamine chain.
C-6 Methine (Ar-H)131.5 ± 1.0 Meta to OMe, Para to Cl. Typical aromatic.
C-3 Methine (Ar-H)113.0 ± 1.0 Shielded (Ortho to OMe).
C-5 Methine (Ar-H)112.5 ± 1.0 Shielded (Ortho to OMe).
OMe Methyl (O-CH3)55.8 ± 0.5 Classic methoxy signal.
α-CH2 Methylene (CH2-N)38.5 ± 1.0 Upfield shift due to HCl salt (vs ~42 in free base).
β-CH2 Methylene (Ar-CH2)32.0 ± 1.0 Benzylic position.

Differentiation Strategy (Regioisomers):

  • vs. 3-Chloro isomer: In the 3-chloro isomer, the C-4 (OMe) is flanked by a proton and a chlorine. In the 2-chloro isomer (target), C-4 is flanked by two protons (C3 and C5). This changes the splitting pattern in non-decoupled spectra, but in

    
    C{1H}, look for the C-1 shift . The Chlorine at C-2 (ortho to alkyl) exerts a steric/electronic effect on C-1 that is absent if the chlorine is at C-3.
    

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Provides the SCS additivity rules for benzene derivatives).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Phenethylamine. Retrieved from [Link]

  • University of Wisconsin-Madison. (2025). 13C NMR Chemical Shift Table and Solvent Effects. Retrieved from [Link] (General Reference for Solvent Shifts).

  • Forensic Science International. (General methodology for 2C-series differentiation). differentiation of regioisomeric phenethylamines. (Contextual grounding for isomer differentiation logic).

Sources

Application Note: High-Throughput Derivatization of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic derivatization of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (hereafter referred to as CMEA ) for biological screening libraries. CMEA represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with endogenous neurotransmitters (dopamine, serotonin) and established psychopharmacological agents.

The protocols herein describe the parallel synthesis of three distinct sub-libraries:

  • Amides: To probe hydrogen bond donor/acceptor pockets and reduce basicity.

  • Secondary Amines: To retain the basic nitrogen essential for aspartate bridging in GPCR class A receptors.

  • Sulfonamides: To explore distinct vector geometries and metabolic stability profiles.

Scientific Rationale & Scaffold Analysis

Structural Pharmacology

CMEA is a functionalized phenethylamine. Its derivatization is not merely a chemical exercise but a targeted exploration of the G-Protein Coupled Receptor (GPCR) landscape.

  • The 2-Chloro Substituent (Ortho-Effect): Unlike a simple hydrogen, the chlorine atom at the 2-position introduces significant steric bulk (

    
    ). This restricts the conformational freedom of the ethylamine side chain, potentially locking the molecule into a bioactive conformation. Furthermore, it blocks metabolic hydroxylation at this position.
    
  • The 4-Methoxy Group (Para-Electronic): This group acts as a mesomeric electron donor (

    
    ), increasing the electron density of the aromatic ring. In biological targets, this often facilitates cation-
    
    
    
    interactions or hydrophobic packing.
  • The Primary Amine: The nucleophilic handle for diversity. In its underivatized form, it is highly basic (

    
    ), typically protonated at physiological pH.
    
Target Space

Derivatives of CMEA are high-probability ligands for:

  • Serotonin Receptors (5-HT

    
    , 5-HT
    
    
    
    ):
    The 2,4-substitution pattern mimics known 5-HT ligands.
  • Trace Amine-Associated Receptors (TAAR1): Relevant for metabolic and psychiatric indications.

  • Monoamine Oxidases (MAO): As potential inhibitors or substrates.

Chemical Strategy & Workflow

We employ a Divergent Parallel Synthesis strategy. The starting material is split into three reaction streams to maximize chemical space coverage.

Workflow Visualization

LibraryGeneration cluster_reactions Parallel Reaction Streams Start Scaffold: CMEA (HCl Salt) FreeBase Free Base Generation (DIPEA/DCM) Start->FreeBase RxnA Stream A: Amide Coupling (R-COOH + HATU) FreeBase->RxnA Acylation RxnB Stream B: Reductive Amination (R-CHO + STAB) FreeBase->RxnB Alkylation RxnC Stream C: Sulfonylation (R-SO2Cl + TEA) FreeBase->RxnC Sulfonylation Purify Purification (SCX-2 Cartridge / Prep-HPLC) RxnA->Purify RxnB->Purify RxnC->Purify QC QC Validation (LCMS >95% Purity) Purify->QC Plate Final Library Plate (10mM in DMSO) QC->Plate Pass

Figure 1: Divergent synthesis workflow for CMEA library generation. The scaffold is processed through three orthogonal reaction pathways to generate physicochemical diversity.

Experimental Protocols

Safety Precaution: CMEA derivatives may possess potent biological activity. Handle all solids and solutions in a fume hood.[1] Wear nitrile gloves and eye protection.

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesis of neutral amides to probe H-bond acceptor pockets.

Mechanism: HATU generates a reactive O-7-azabenzotriazol-1-yl ester, which reacts rapidly with the primary amine of CMEA.

  • Preparation: Prepare a 0.2 M stock solution of CMEA in DMF. Add DIPEA (3.0 equiv) to neutralize the HCl salt and activate the amine.

  • Activation: In a 96-well deep-well plate, dispense Carboxylic Acids (

    
    , 1.2 equiv). Add HATU (1.2 equiv) dissolved in DMF. Shake for 5 minutes.
    
  • Coupling: Add the CMEA/DIPEA solution (1.0 equiv) to each well.

  • Incubation: Seal plate and shake at Room Temperature (RT) for 16 hours.

  • Workup: Dilute with EtOAc. Wash with 1M NaHCO

    
     (x2) and Brine (x1). Evaporate solvent.
    
Protocol B: Reductive Amination (The "Gold Standard")

Objective: Synthesis of secondary amines to retain the basic nitrogen (essential for GPCR Asp


 interaction).

Reagent: Sodium Triacetoxyborohydride (STAB). Why STAB? Unlike NaBH


, STAB is mild and does not reduce aldehydes/ketones to alcohols faster than it reduces the iminium ion. It allows for "one-pot" synthesis.[2]
  • Imine Formation: In a reaction vial, combine CMEA (1.0 equiv) and diverse Aldehydes (

    
    , 1.1 equiv) in 1,2-Dichloroethane (DCE).
    
  • Acid Catalysis: Add Acetic Acid (1.0 equiv). This promotes iminium ion formation.[3][4] Shake for 30 mins.

  • Reduction: Add STAB (1.5 equiv) as a solid or slurry in DCE.

  • Reaction: Shake at RT for 12–24 hours.

  • Quench: Add 1M NaOH to quench excess hydride and basify the amine. Extract with DCM.

Protocol C: Sulfonylation

Objective: Synthesis of sulfonamides to explore tetrahedral geometry and increase metabolic stability.

  • Setup: Dissolve CMEA (1.0 equiv) in DCM. Add Triethylamine (TEA, 2.5 equiv).

  • Addition: Cool to 0°C (optional, but recommended for reactive chlorides). Add Sulfonyl Chlorides (

    
    , 1.1 equiv).
    
  • Reaction: Allow to warm to RT and shake for 4 hours.

  • Scavenging: Add a polymer-supported amine scavenger (e.g., Trisamine resin) to remove excess sulfonyl chloride. Filter and concentrate.

Data Summary & QC Specifications

Reagent Stoichiometry Table
ComponentRoleEquiv (Amide)Equiv (Red. Am.)Equiv (Sulfon.)[5][6]
CMEA (Scaffold) Substrate1.0 1.0 1.0
ElectrophileDiversity Element1.2 (Acid)1.1 (Aldehyde)1.1 (Sulf. Cl)
Coupling ReagentActivator1.2 (HATU)1.5 (STAB)N/A
Base/CatalystpH Modulator3.0 (DIPEA)1.0 (AcOH)2.5 (TEA)
SolventMediumDMFDCEDCM
Quality Control Criteria

Before biological screening, compounds must pass the following checks:

  • Purity: >95% by UV (254 nm) via LC-MS.

  • Identity: [M+H]

    
     peak must match theoretical mass within 0.1 Da.
    
  • Solubility: Visual inspection of 10 mM DMSO stock. No precipitation allowed.

Biological Screening Recommendations

Once the library is generated, we recommend the following screening cascade based on the CMEA scaffold properties:

  • Primary Screen (Functional): Calcium Flux Assay (FLIPR) against 5-HT

    
     and 5-HT
    
    
    
    .
    • Rationale: The phenethylamine core is a classic serotonin agonist scaffold.

  • Secondary Screen (Binding): Radioligand binding to validate affinity (

    
    ).
    
  • Counter Screen: hERG channel inhibition.

    • Rationale: Lipophilic amines carry a risk of hERG blockage; early detection is vital.

References

  • BenchChem. (2025).[1][5] Application Notes: Standard Protocol for HATU Coupling in Solution Phase. Retrieved from 5

  • Abdel-Magid, A. F., et al. (1996).[4][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][7][8] Journal of Organic Chemistry.[7] Retrieved from 8

  • Bermudez, I., et al. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journal of Organic Chemistry. Retrieved from 9

  • Kim, K. M., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine Derivatives for Affinity towards 5-HT2A Receptor. Biomolecules & Therapeutics.[10][11][12] Retrieved from 13

Sources

2-(2-Chloro-4-methoxyphenyl)ethan-1-amine: A Strategic Scaffold for Serotonergic Profiling and Heterocyclic Diversification

[1]

Executive Summary & Strategic Utility

This compound (also referred to as 2-Chloro-4-methoxyphenethylamine) represents a critical "deconstructed" probe in the study of phenethylamine-based psychoactive ligands.[1] Structurally, it serves as a bridge between the simple 4-substituted phenethylamines (like 4-MPEA) and the highly potent 2,5-dimethoxy-4-substituted "2C" family (e.g., 2C-C).[1]

For the medicinal chemist, this molecule is not merely an intermediate; it is a pharmacophoric tool used to:

  • Dissect Receptor Selectivity: Determine the necessity of the 5-methoxy group for 5-HT2A/2C agonist activity versus 5-HT1A affinity.[1]

  • Probe Ortho-Halogen Effects: Analyze the steric and electronic influence of the 2-chloro substituent on the ethylamine side-chain conformation (via the "gauche effect").

  • Enable Scaffold Hopping: Serve as a precursor for 6- or 7-substituted tetrahydroisoquinolines (THIQs) via Pictet-Spengler cyclization, accessing novel chemical space for dopaminergic ligands.[1]

Chemical Properties & Safety Profile[1][2][3][4][5]

PropertyData
IUPAC Name This compound
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
LogP (Predicted) ~1.96 (Moderate Lipophilicity)
pKa (Amine) ~9.8 (Protonated at physiological pH)
H-Bond Donors/Acceptors 1 / 2
Physical State Free base: Colorless oil (oxidizes to yellow); HCl Salt: White crystalline solid

Safety Advisory (E-E-A-T): While less potent than its 2,5-dimethoxy analogs (2C-C), this compound shares structural features with psychotropic phenethylamines.[1]

  • Handling: Treat as a potential CNS active agent. Use a fume hood and double-gloving.[1]

  • Storage: The free base absorbs CO₂ from air (carbamate formation). Store as the Hydrochloride (HCl) salt under Argon at -20°C.

Synthesis Protocol: The "Henry-LAH" Route[1]

While catalytic hydrogenation is common in industrial settings, the Henry Reaction followed by Lithium Aluminum Hydride (LiAlH₄) reduction remains the most reliable bench-scale method for medicinal chemistry due to its tolerance of the aryl-chlorine (avoiding hydrodehalogenation often seen with Pd/C).[1]

Phase A: Condensation (Henry Reaction)

Objective: Synthesis of 2-chloro-4-methoxy-β-nitrostyrene.[1]

Reagents:

  • 2-Chloro-4-methoxybenzaldehyde (1.0 eq)[1]

  • Nitromethane (10.0 eq - acts as solvent/reactant)[1]

  • Ammonium Acetate (0.2 eq)

Procedure:

  • Dissolve 2-chloro-4-methoxybenzaldehyde (10 mmol) in Nitromethane (10 mL).

  • Add Ammonium Acetate (2 mmol).

  • Reflux (approx. 101°C) for 2–4 hours. Monitor via TLC (20% EtOAc/Hexane) for disappearance of aldehyde.

  • Workup: Cool to room temperature. The product often crystallizes directly. If not, remove excess nitromethane in vacuo.

  • Recrystallize the crude orange/yellow solid from boiling Isopropanol (IPA).

  • Yield Target: >85% yellow needles.

Phase B: Reduction (LiAlH₄)

Objective: Conversion of nitrostyrene to the primary amine.

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄) (4.0 eq)

  • Anhydrous THF (Tetrahydrofuran) or Et₂O[1]

  • Workup: Rochelle's Salt (Potassium Sodium Tartrate)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Add LiAlH₄ (40 mmol) suspended in anhydrous THF (50 mL). Chill to 0°C.

  • Addition: Dissolve the nitrostyrene (10 mmol) from Phase A in anhydrous THF (20 mL). Add dropwise to the LiAlH₄ suspension. Caution: Exothermic.

  • Reflux: Allow to warm to RT, then reflux for 6–12 hours. The solution should turn from yellow/orange to gray/colorless.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1.5 mL Water[1]

    • 1.5 mL 15% NaOH

    • 4.5 mL Water[1]

  • Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter through Celite.

  • Purification: Acid-base extraction is mandatory to remove neutral side products.[1]

    • Extract filtrate with 1M HCl (3x).

    • Wash aqueous layer with Et₂O.

    • Basify aqueous layer to pH 12 with 25% NaOH.

    • Extract free base into DCM (3x), dry over MgSO₄, and concentrate.

  • Salt Formation: Dissolve oil in dry Et₂O, add HCl/Et₂O solution dropwise. Filter the white precipitate.

Application Note: SAR & Pharmacophore Logic

This molecule is essential for establishing the Structure-Activity Relationship (SAR) of the phenethylamine binding pocket (specifically 5-HT2A).[1]

Comparative Binding Data (Representative)

Note: Values are illustrative of trends in the phenethylamine class.

CompoundStructure5-HT2A Affinity (Ki)Functional Activity
2C-C 2,5-(OMe)₂-4-Cl~20–50 nMPartial Agonist (Psychedelic)
4-MPEA 4-OMe>10,000 nMInactive/Trace Amine
Target Molecule 2-Cl-4-OMe ~500–2,000 nM Weak Partial Agonist / Antagonist

Scientific Insight: The 2-chloro substituent provides a steric bulk similar to a methoxy group but without the hydrogen-bond accepting capacity.[1] By comparing the Target Molecule to 2C-C, researchers can isolate the contribution of the 5-methoxy group .[1]

  • If the Target Molecule retains affinity, the 5-position is auxiliary.[1]

  • If affinity drops (which is the observed trend), the 5-methoxy group is critical for locking the ligand into the receptor's specific hydrophobic cleft.[1]

Visualizing the Logic (Graphviz)

SAR_LogicTarget2-(2-Chloro-4-methoxyphenyl)ethan-1-amineAnalysisSAR Analysis(5-HT2A Receptor)Target->AnalysisProbe LigandRef_2CCReference: 2C-C(2,5-dimethoxy-4-chloro)Ref_2CC->AnalysisHigh Potency ControlRef_4MPEAReference: 4-MPEA(4-methoxy)Ref_4MPEA->AnalysisLow Potency ControlOutcome1Determine Stericvs Electronic Roleof 2-PositionAnalysis->Outcome1Compare Target vs 4-MPEAOutcome2Quantify Necessityof 5-Methoxyfor AgonismAnalysis->Outcome2Compare Target vs 2C-C

Figure 1: Strategic logic for utilizing the 2-Cl-4-OMe scaffold in SAR campaigns to deconstruct the "2C" pharmacophore.

Protocol: Pictet-Spengler Cyclization (Library Generation)[1]

The this compound scaffold is a prime candidate for generating Tetrahydroisoquinolines (THIQs) , a privileged structure in drug discovery (e.g., for calcium channel blockers or dopamine antagonists).[1]

Reaction Scheme: The electron-donating methoxy group at the para position (relative to the ethylamine chain) activates the ring, facilitating closure at the position para to the chlorine (the 5-position of the ring, 7-position of the isoquinoline).[1]

Procedure:

  • Reagents:

    • Amine (HCl salt) (1.0 eq)[1]

    • Aldehyde (R-CHO) (1.1 eq) - Use Formaldehyde for simple methylation or aryl aldehydes for library diversity.[1]

    • Acid: Trifluoroacetic acid (TFA) or anhydrous HCl in Dioxane.

  • Conditions:

    • Mix Amine and Aldehyde in dry DCM. Stir 1h to form imine.

    • Add TFA (excess). Stir at RT (24h) or Reflux (4h).

  • Result: Formation of 8-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives.

  • Note: The 2-chloro substituent blocks the ortho cyclization on one side, directing regioselectivity exclusively to the other side.[1] This regocontrol is a key advantage of using this specific chlorinated scaffold over the non-chlorinated analog.

Analytical Characterization Standards

To validate the synthesis, the following spectral features are diagnostic:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.8–7.2 ppm: 3H aromatic pattern. Look for the specific splitting of the 1,2,4-substitution pattern (d, d, dd).

    • δ 3.80 ppm: Singlet (3H) for the Methoxy (-OCH₃).[1]

    • δ 2.9–3.0 ppm: Triplet (2H) for benzylic -CH₂-.[1]

    • δ 2.7 ppm: Triplet (2H) for amino-methylene -CH₂-N.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 186.07 (³⁵Cl) and 188.07 (³⁷Cl) in a 3:1 ratio. The chlorine isotope pattern is the primary confirmation of successful halogen retention. [1]

References

  • Shulgin, A. T., & Shulgin, A. (1991).[2] PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine SAR and synthesis of related 2C compounds).

  • Nichols, D. E. (2018). Hallucinogens.[3][2] Pharmacological Reviews, 68(2), 264-355.[1] (Authoritative review on SAR of phenethylamines and the role of ring substitution).

  • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research.[4] Journal of Medicinal Chemistry, 30(1), 1-12.[1] (Discusses the binding modes of 5-HT2 agonists and the importance of hydrophobic substitutions).

  • BenchChem. (2025). Application Notes for Methoxyphenylacetonitrile Analogs. (Context on the utility of methoxy-phenethylamines as intermediates).

  • PubChem. (2025).[3][5][2] 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine (2C-C) Compound Summary. (Comparative data for the 2,5-dimethoxy analog).

Troubleshooting & Optimization

Optimizing reaction yield for 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket Focus: Yield Optimization & Impurity Profiling Target Molecule: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (Systematic Name)

Executive Summary & Workflow Visualization[1]

You are encountering yield or purity issues with the synthesis of a halogenated phenethylamine. The presence of the ortho-chloro substituent and the para-methoxy group creates a specific electronic and steric environment that requires deviations from standard "textbook" phenethylamine protocols.

The two primary failure points for this specific scaffold are:

  • The Henry Reaction: Reversibility leading to low conversion equilibrium.

  • The Reduction: Hydrodehalogenation (loss of the Chlorine atom) when using catalytic hydrogenation.

Master Synthetic Workflow

The following diagram outlines the optimized pathway and critical control points (CCPs) to prevent failure.

G Start 2-Chloro-4-methoxy benzaldehyde Henry CCP 1: Henry Condensation (NH4OAc, AcOH) Start->Henry Nitro Nitromethane (Solvent/Rgt) Nitro->Henry Nitrostyrene Intermediate: Nitrostyrene Henry->Nitrostyrene -H2O (Prevent Reversal) Reduction CCP 2: Reduction (LiAlH4, THF) Nitrostyrene->Reduction Hydride Transfer Workup Fieser Workup & Acid/Base Ext. Reduction->Workup Hydrolysis Product Target Amine (HCl Salt) Reduction->Product Risk: Dechlorination (If Pd/C used) Workup->Product HCl Gas/IPA

Figure 1: Optimized synthetic workflow highlighting Critical Control Points (CCPs) where yield is most frequently lost.

Module 1: The Henry Reaction (Precursor Synthesis)

User Issue: "My nitrostyrene yield is stuck at 50-60%, and the product is dark/tarry."

Root Cause Analysis

The condensation of 2-chloro-4-methoxybenzaldehyde with nitromethane is an equilibrium reaction. The 2-chloro substituent provides steric hindrance ortho to the aldehyde, slowing the nucleophilic attack of the nitronate ion. Furthermore, water generated during the reaction will drive the equilibrium backward (hydrolysis of the nitrostyrene) if not removed.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<60%) Equilibrium stagnation due to water accumulation.Switch to Ammonium Acetate/Acetic Acid with mild heat. If using ethanol, the water remains. Use a slight excess of nitromethane as both solvent and reagent to push kinetics.
Dark/Tarry Product Polymerization of the nitrostyrene.Temperature Control: Do not exceed 85°C. Polymerization is exothermic and autocatalytic at high temps.
Product "Oils Out" Impure crystallization.Solvent Wash: Triturate the crude oil with cold Methanol (MeOH). The nitrostyrene should crystallize as yellow needles; impurities stay in the liquor.
Optimized Protocol (Henry Condensation)

Ref: Shulgin, A. T. (1991) for general phenethylamine condensation conditions.

  • Reagents: Dissolve 2-Chloro-4-methoxybenzaldehyde (1.0 eq) in Nitromethane (10.0 eq - acts as solvent).

  • Catalyst: Add Ammonium Acetate (0.2 eq).

  • Conditions: Heat to 80°C with vigorous stirring.

  • Monitoring: Monitor via TLC (Silica, DCM:MeOH 95:5). The aldehyde spot will disappear.

  • Workup: Strip excess nitromethane under vacuum (Rotovap). The residue will solidify. Recrystallize from boiling IPA (Isopropyl Alcohol).

    • Target Yield: >85%

    • Appearance: Bright yellow crystalline solid.

Module 2: The Reduction (The Critical Step)

User Issue: "I tried catalytic hydrogenation (Pd/C) and lost the chlorine atom, or the reaction stalled."

Root Cause Analysis

This is the most common failure mode for chlorinated aromatics.

  • Hydrodehalogenation: Palladium on Carbon (Pd/C) is excellent at cleaving Aryl-Chlorine bonds under hydrogen pressure. You will likely produce 4-methoxyphenethylamine (dechlorinated byproduct) alongside your target.

  • Incomplete Reduction: Stopping at the hydroxylamine or imine stage leads to dimers and lower yields.

Troubleshooting Logic Tree

Troubleshooting Issue Reduction Issue Detected Method Which Method? Issue->Method CatHydro Catalytic Hydrogenation (H2 + Pd/C) Method->CatHydro Hydride Hydride Reduction (LiAlH4) Method->Hydride Dechlor Problem: Loss of Chlorine (Dehalogenation) CatHydro->Dechlor Emulsion Problem: Aluminum Emulsions during workup Hydride->Emulsion Fix1 Fix: Switch to PtO2 (Adams Cat) or use LiAlH4 Dechlor->Fix1 Fix2 Fix: Use Fieser Workup (n, n, 3n rule) Emulsion->Fix2

Figure 2: Decision matrix for selecting reduction methods and solving workup issues.

The Solution: Lithium Aluminum Hydride (LAH)

To preserve the 2-chloro substituent, you must avoid catalytic hydrogenation unless you have access to specialized poisoned catalysts (e.g., Pt/C with sulfides). The industry standard for research scale is LiAlH4 .

Optimized Protocol (LAH Reduction): Ref: Ramirez & Burger (1950) for nitrostyrene reductions.

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Preparation: Charge flask with anhydrous THF (Tetrahydrofuran). Add LiAlH4 (3.0 molar equivalents). Cool to 0°C.

  • Addition: Dissolve the Nitrostyrene (from Module 1) in anhydrous THF. Add dropwise to the LAH slurry.

    • Note: The reaction is exothermic. Maintain temp <10°C during addition to prevent side reactions.

  • Reflux: Once addition is complete, bring to a gentle reflux for 4-6 hours. The solution usually turns gray/green.

  • Quench (Fieser Method): This is critical for yield. For

    
     grams of LiAlH4 used:
    
    • Add

      
       mL Water (slowly!).
      
    • Add

      
       mL 15% NaOH solution.
      
    • Add

      
       mL Water.
      
  • Isolation: A granular white precipitate (Lithium aluminates) forms. Filter this off. The filtrate contains your amine.[1]

Module 3: Isolation & Purification[4][5]

User Issue: "My product is an oil that won't crystallize as the HCl salt."

Root Cause Analysis

Substituted phenethylamines are often "greasy" free bases. When converting to the hydrochloride salt, the presence of water (even atmospheric moisture) or excess alcohol can cause the salt to "oil out" rather than precipitate.

Purification Protocol (Acid/Base Extraction)

Do not skip this step.[1] It removes non-basic impurities (unreacted nitrostyrene, dimers).

  • Extraction: Take the THF filtrate from Module 2, strip the solvent. Dissolve residue in dilute HCl (pH < 2).

  • Wash: Wash the aqueous acidic layer with Dichloromethane (DCM) x2.

    • Action: Discard organic layer (removes non-basic crud).

  • Basify: Basify the aqueous layer with 25% NaOH until pH > 12.

  • Extract Product: Extract the now cloudy aqueous layer with DCM x3. Combine organics, dry over MgSO4.

  • Crystallization (The "Dry" Method):

    • Dissolve the free base oil in a minimum amount of anhydrous Isopropyl Alcohol (IPA).

    • Add anhydrous HCl (generated by dripping H2SO4 onto NaCl and piping the gas, or using HCl in Dioxane). Do not use aqueous HCl.

    • Add non-polar anti-solvent (Diethyl Ether or Acetone) until turbid.

    • Freeze (-20°C). White crystals of this compound HCl will form.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine synthesis via Henry/LAH route).

  • Ramirez, F. A., & Burger, A. (1950).[2][3] Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride.[2] Journal of the American Chemical Society, 72(6), 2781-2782. (Establishes LAH efficacy for nitrostyrenes).

  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1-3. (Optimization of the Henry reaction condensation).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Disclaimer: This guide is for technical research support only. Ensure compliance with all local regulations regarding precursor chemicals and controlled substance analogs.

Sources

Identification of byproducts in 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important phenethylamine derivative. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction to the Synthesis

The synthesis of this compound can be approached through several synthetic routes. The two most common pathways involve the reduction of a nitrile intermediate or the reductive amination of a corresponding ketone. Both methods are effective but are susceptible to the formation of specific byproducts that can complicate purification and compromise the final product's purity. This guide will focus on identifying and mitigating these byproducts.

Troubleshooting Guide: Identification and Mitigation of Byproducts

This section is formatted in a question-and-answer style to directly address common issues you may encounter.

Route 1: Reduction of 2-(2-Chloro-4-methoxyphenyl)acetonitrile

This route is a popular choice due to the commercial availability of the nitrile precursor. The primary reaction involves the reduction of the nitrile group to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Q1: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is it and how can I prevent its formation?

A1: This is a classic issue in nitrile reductions. The higher molecular weight impurity is likely the corresponding secondary amine, N-[2-(2-chloro-4-methoxyphenyl)ethyl]-2-(2-chloro-4-methoxyphenyl)ethan-1-amine.

  • Causality: The formation of the secondary amine is a result of the intermediate imine reacting with the newly formed primary amine product before it can be fully reduced. This is particularly problematic in reactions where the concentration of the primary amine builds up.

  • Mitigation Strategies:

    • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the nitrile solution helps to keep the concentration of the intermediate imine low, minimizing the chance of it reacting with the product.

    • Use of Excess Ammonia: In catalytic hydrogenation, the addition of ammonia to the reaction mixture can suppress the formation of the secondary amine by shifting the equilibrium away from the imine-amine reaction.[1]

    • Alternative Reducing Agents: The use of diisobutylaluminum hydride (DIBAH) has been reported to give high yields of primary amines from nitriles with minimal secondary amine formation.[1]

Q2: I'm observing an impurity with a similar polarity to my product, making it difficult to separate by column chromatography. What could it be?

A2: This could be the corresponding alcohol, 2-(2-Chloro-4-methoxyphenyl)ethan-1-ol.

  • Causality: The formation of the alcohol can occur if there is water present during the workup of reactions using metal hydrides like LiAlH₄. The intermediate imine can be hydrolyzed to the corresponding aldehyde, which is then rapidly reduced to the alcohol.

  • Mitigation and Purification:

    • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

    • Careful Workup: Perform the quenching of the reaction at low temperatures (e.g., 0 °C) and use a standard Fieser workup (sequential addition of water and base) to minimize side reactions.

    • Purification: While challenging, a careful optimization of the mobile phase in column chromatography, potentially using a different solvent system, may improve separation. Alternatively, derivatization of the amine to a less polar derivative (e.g., a Boc-protected amine) could facilitate the separation from the more polar alcohol, followed by deprotection.

Route 2: Reductive Amination of 2-Chloro-4-methoxyacetophenone

This one-pot reaction involves the reaction of 2-chloro-4-methoxyacetophenone with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.[2]

Q1: My reaction has stalled, and I have a significant amount of unreacted ketone. What could be the problem?

A1: Incomplete conversion is a common issue in reductive aminations.

  • Causality:

    • Inefficient Imine Formation: The equilibrium between the ketone and the imine might not favor the imine. This can be due to steric hindrance or the electronic effects of the substituents on the aromatic ring. The reaction is also reversible, and the presence of water can drive the equilibrium back towards the starting materials.[2]

    • Deactivated Reducing Agent: The chosen reducing agent may not be potent enough or may have decomposed. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the imine over the ketone, but its reactivity is pH-dependent.[3]

  • Optimization Strategies:

    • pH Control: Maintain the reaction pH between 6 and 7 for optimal imine formation and reduction with NaBH₃CN.[3]

    • Water Removal: The use of a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards imine formation.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a more reactive and often more effective reducing agent for reductive aminations and does not require strict pH control.

Q2: I have isolated my product, but it is contaminated with a diastereomer. How is this possible?

A2: If your starting ketone was prochiral and you used a chiral reducing agent or catalyst with the intention of an asymmetric synthesis, the presence of the other diastereomer indicates incomplete stereocontrol. However, for the synthesis of this compound, which is not chiral, the formation of diastereomers is not a concern. If you are synthesizing a derivative with a chiral center on the ethylamine backbone (e.g., by starting with a substituted ketone), then diastereomeric impurities are a possibility.

Q3: My final product contains a small amount of an impurity that appears to be the de-chlorinated product. Why did this happen?

A3: Dehalogenation is a known side reaction in catalytic hydrogenation.

  • Causality: The palladium catalyst often used for hydrogenation can also catalyze the hydrogenolysis of the carbon-chlorine bond. This is more likely to occur with aryl chlorides under harsh reaction conditions (high pressure, high temperature, or prolonged reaction times).

  • Mitigation:

    • Milder Conditions: Use lower hydrogen pressure and temperature.

    • Catalyst Choice: While palladium on carbon (Pd/C) is common, other catalysts like Raney nickel might be less prone to causing dehalogenation in this specific case.[1]

    • Alternative Routes: If dehalogenation is a persistent issue, consider a synthetic route that introduces the chlorine atom at a later stage.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of these reactions?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Q: How can I purify the final product if it is an oil?

A: If the amine is an oil, purification can be achieved by column chromatography on silica gel. It is often beneficial to protect the amine with a Boc group to make it less polar and less likely to streak on the column. Alternatively, the amine can be converted to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.[]

Q: What are the expected ¹H NMR signals for the final product, this compound?

A: While a definitive spectrum requires experimental data for this specific compound, we can predict the key signals based on its structure:

  • Aromatic Protons: You would expect to see three protons in the aromatic region, likely exhibiting complex splitting patterns due to the substitution.

  • Methoxy Group: A singlet at around 3.8 ppm integrating to three protons.

  • Ethylamine Chain: Two methylene groups that will appear as triplets or more complex multiplets in the aliphatic region (likely between 2.5 and 3.5 ppm).

  • Amine Protons: A broad singlet that can appear over a wide range and may exchange with D₂O.

Data Presentation

Table 1: Common Byproducts and Their Identification

Potential ByproductSynthetic RouteIdentification MethodKey Diagnostic Signal
N-[2-(2-chloro-4-methoxyphenyl)ethyl]-2-(2-chloro-4-methoxyphenyl)ethan-1-amineNitrile ReductionMS, NMRMass spectrum will show a molecular ion peak corresponding to the dimer. ¹H NMR will have more complex aliphatic signals.
2-(2-Chloro-4-methoxyphenyl)ethan-1-olNitrile ReductionIR, NMRIR will show a broad O-H stretch. ¹H NMR will have a characteristic CH₂-OH signal.
2-Chloro-4-methoxyacetophenoneReductive AminationTLC, NMRUnreacted starting material. ¹H NMR will show a characteristic methyl ketone singlet around 2.5 ppm.
2-(4-methoxyphenyl)ethan-1-amineCatalytic HydrogenationMS, NMRMass spectrum will show a molecular ion peak corresponding to the de-chlorinated product. Aromatic region of ¹H NMR will be simpler.

Experimental Protocols

General Protocol for Purification by Recrystallization of the Hydrochloride Salt
  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether or methanol/acetone).

Visualization of Synthetic Pathways and Byproduct Formation

Diagram 1: Synthesis via Nitrile Reduction and Key Byproducts

G cluster_0 Route 1: Nitrile Reduction A 2-(2-Chloro-4-methoxyphenyl)acetonitrile B [Intermediate Imine] A->B Reduction (e.g., LiAlH4) C This compound (Desired Product) B->C Further Reduction D N-[2-(2-chloro-4-methoxyphenyl)ethyl]- This compound (Secondary Amine Byproduct) B->D Reaction with Product (C) E 2-(2-Chloro-4-methoxyphenyl)ethan-1-ol (Alcohol Byproduct) B->E Hydrolysis & Reduction

Caption: Formation of primary and secondary amine byproducts during nitrile reduction.

Diagram 2: Synthesis via Reductive Amination and Potential Pitfalls

G cluster_1 Route 2: Reductive Amination F 2-Chloro-4-methoxyacetophenone H [Imine Intermediate] F->H Condensation G Ammonia Source (e.g., NH4OAc) G->H I This compound (Desired Product) H->I Reduction (e.g., NaBH3CN) J Unreacted Ketone (Stalled Reaction) H->J Equilibrium Reversal

Caption: Reductive amination pathway and the issue of incomplete reaction.

Diagram 3: General Troubleshooting Workflow

G Start Crude Product Analysis (TLC, LC-MS, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected Identify Identify Impurity (Compare with Table 1) Impurity_Detected->Identify Yes No_Impurity Proceed to Characterization Impurity_Detected->No_Impurity No Mitigate Implement Mitigation Strategy Identify->Mitigate Purify Purify Product (Column Chromatography, Recrystallization) Mitigate->Purify Pure_Product Pure Product Purify->Pure_Product

Caption: A systematic approach to identifying and resolving purity issues.

References

  • ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]

  • Vinogradova, V. I., et al. (1990). Preparation of Substituted Phenethylamines. Khimiya Prirodnykh Soedinenii, (1), 67-74. [Link]

  • Organic Syntheses. (various years). Collective Volumes. [Link]

  • YouTube. (2024). Preparation of Phenethylamines, Part 3: By C-N Bond Formation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]

  • Google Patents. (n.d.).
  • Journal of the American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. [Link]

  • ACS Publications. (n.d.). Supporting Information. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

  • National Center for Biotechnology Information. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

  • CHIMIA. (n.d.). Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. [Link]

  • ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. [Link]

  • Myers, A. (n.d.). Chem 115. [Link]

  • De Gryse, S., et al. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • ChemSusChem. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]

  • Veeprho. (n.d.). 4-Methoxyphenylacetonitrile. [Link]

Sources

Technical Support Center: Purification of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. The guidance provided herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

I. Understanding the Compound and Potential Impurities

This compound is a primary amine, and its purification can be complicated by impurities arising from its synthesis. A common synthetic route is the reductive amination of 2-chloro-4-methoxybenzaldehyde.[1][2] This process, while effective, can lead to several side products and unreacted starting materials that need to be removed.

FAQ: What are the most common impurities I should expect?

The impurity profile of your crude this compound will largely depend on the synthetic route and reaction conditions. For a typical reductive amination synthesis, you should anticipate the following:

  • Unreacted Starting Materials:

    • 2-chloro-4-methoxybenzaldehyde

    • The amine source (e.g., ammonia or an ammonium salt)

  • Side-Products from Reductive Amination:

    • Secondary Amine: Formed by the reaction of the primary amine product with another molecule of the aldehyde, followed by reduction.[3]

    • Alcohol: Formed by the reduction of the starting aldehyde.

  • Reagents and Catalysts:

    • Reducing agents (e.g., sodium borohydride, sodium cyanoborohydride).[1]

    • Catalysts (e.g., acid catalysts used in imine formation).

The presence of these impurities can interfere with downstream applications and compromise the integrity of your research. Therefore, effective purification is a critical step.

II. Purification Strategies: A Multi-faceted Approach

There is no single "best" method for purifying this compound. The optimal strategy will depend on the scale of your synthesis, the nature of the impurities, and the desired final purity. A combination of techniques is often the most effective approach.

Decision Workflow for Purification

Caption: A general workflow for the purification of this compound.

FAQ: How can I perform an effective acid-base extraction for my amine?

Acid-base extraction is a powerful first-pass purification technique that leverages the basicity of the amine functional group.[4][5] By converting the amine into its water-soluble salt, it can be separated from neutral and acidic impurities.

Principle: Your target amine is basic and will react with an acid (like HCl) to form a water-soluble ammonium salt. Neutral impurities (like the alcohol side-product) and acidic impurities will remain in the organic phase.[6]

Step-by-Step Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). Repeat this extraction 2-3 times. The protonated amine will move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded or processed further if desired.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is basic (pH > 10, check with pH paper). This will deprotonate the ammonium salt, regenerating the free amine which will precipitate or form an oily layer.

  • Final Extraction: Extract the free amine back into a fresh portion of organic solvent (DCM or ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified amine.[7]

Troubleshooting Tip: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.

FAQ: My product is still impure after extraction. What's the next step?

If acid-base extraction is insufficient, column chromatography is the next logical step for removing persistent impurities, especially those with similar basicity to your target compound.

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[8]

Considerations for Column Chromatography of Amines:
  • Tailing: Amines, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to broad, tailing peaks and poor separation.[8]

  • Addressing Tailing:

    • Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%).[9] This "neutralizes" the acidic sites on the silica.

    • Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized stationary phase can provide excellent results without the need for mobile phase modifiers.[8][10]

Recommended Column Chromatography Protocol:
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. If tailing is observed, add 0.5% triethylamine to the eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring the separation by Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

FAQ: Can I use recrystallization for final purification?

Recrystallization is an excellent technique for achieving high purity, particularly if your amine is a solid at room temperature.[11][12] It can also be adapted for liquid amines by converting them into a crystalline salt.

Principle: Recrystallization relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures.[12] An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Recrystallization Protocol (for solid amines):
  • Solvent Selection: Test various solvents (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) to find one that provides a significant solubility difference between hot and cold conditions.[13]

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purification via Salt Formation (for liquid amines):

If your amine is a liquid, you can often purify it by converting it to a solid salt (e.g., hydrochloride or oxalate salt), recrystallizing the salt, and then regenerating the free amine.[14]

  • Dissolve the purified amine from the previous step in a suitable solvent like ethanol or diethyl ether.

  • Slowly add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) to precipitate the corresponding salt.

  • Collect the salt by filtration and recrystallize it as described above.

  • To recover the free amine, dissolve the purified salt in water and basify the solution, followed by extraction with an organic solvent.

III. Purity Assessment: Analytical Techniques

It is crucial to verify the purity of your final product using appropriate analytical methods.

Analytical Methods for Purity Determination
Analytical TechniqueInformation ProvidedTypical Conditions
HPLC (High-Performance Liquid Chromatography) Quantitative purity assessment, detection of non-volatile impurities.[15]Column: C18 reversed-phase. Mobile Phase: Gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) or by using a buffer.[16] Detection: UV at a suitable wavelength (e.g., 280 nm for aromatic compounds).[17]
GC-MS (Gas Chromatography-Mass Spectrometry) Detection of volatile impurities, confirmation of molecular weight.[18]Column: Capillary column (e.g., DB-5ms). Carrier Gas: Helium. Detection: Electron Ionization (EI) Mass Spectrometry.[19]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation, identification of impurities by characteristic signals.[17]Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). Standard: Tetramethylsilane (TMS) as an internal standard.[20]
FAQ: What should I look for in the NMR spectrum to confirm purity?

A clean ¹H NMR spectrum is a strong indicator of purity. For this compound, you should expect to see:

  • Aromatic protons in the region of 6.5-7.5 ppm.

  • The methoxy group singlet around 3.8 ppm.

  • The two ethyl chain CH2 groups as multiplets between 2.5 and 3.5 ppm.

  • The amine protons (NH2) which can be a broad singlet and its chemical shift can vary depending on concentration and solvent.

The absence of peaks corresponding to starting materials (e.g., an aldehyde proton around 9-10 ppm) or other side-products is indicative of a pure sample.

IV. Concluding Remarks

The purification of this compound requires a systematic approach, often involving a combination of extraction, chromatography, and recrystallization techniques. By understanding the potential impurities and the principles behind each purification method, researchers can effectively isolate this compound with high purity, ensuring the reliability and reproducibility of their subsequent experiments. Always verify the purity of your final product using appropriate analytical techniques.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
  • PubChem. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(4-Methoxyphenyl)ethylamine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Methoxychlor.
  • Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Sciencemadness.org. (2010, April 23). Synthesis of 2-Arylethylamines by the Curtius Rearrangement.
  • SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
  • ResearchGate. (2025, June 14). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban.
  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.
  • SpringerLink. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • ScienceDirect. (2017, April 26). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Google Patents. (n.d.). High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Wikipedia. (n.d.). Acid–base extraction.
  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
  • Chemistry Steps. (2024, March 28). Reductive Amination.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Eurofins. (2021, May 24). Analytical Method Summaries.
  • Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination of "2-Amino-1-(4-hydroxyphenyl)ethanone" Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination.
  • IJNRD. (2024, December 12). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process.
  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction.
  • Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • SynHet. (n.d.). 2-Amino-4-[2-chloro-4-(1-ethoxy-1-oxopropan-2-yl)oxy-5-methoxyphenyl]-6-oxo-1H-pyridine-3,5-dicarboxylicacid.
  • OENO One. (n.d.). HPLC Determination of Agmatine and Other Amines in Wine.

Sources

Stability of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center for researchers working with 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (also referred to as 2-Chloro-4-methoxyphenethylamine). It synthesizes chemical principles with practical handling protocols to ensure experimental reproducibility.

Status: Operational | Role: Senior Application Scientist | Topic: Stability & Handling

Part 1: Emergency Triage (Read This First)

Current Issue: "My compound looks different than when I received it."

ObservationDiagnosisImmediate Action
White crust on liquid (Free Base) Carbamate Formation. The primary amine has reacted with atmospheric CO₂.Do not heat. Filter the solid (impurity) or perform an acid-base extraction to regenerate the amine. Purge with Argon immediately.
Yellow/Brown discoloration Oxidative Degradation. Formation of N-oxides or imines due to air/light exposure.Check purity via LC-MS. If purity >95%, recrystallize. If <90%, repurify via column chromatography.
Clumping (Salt Form) Hygroscopicity. The salt has absorbed moisture from the air.Dry in a vacuum desiccator over P₂O₅ for 24 hours. Verify weight before use.
Solubility Failure Wrong Solvent/pH. Free base is hydrophobic; Salt is hydrophilic.Switch Solvents. Use DMSO/Water for salts. Use DCM/Methanol for free bases.

Part 2: Core Stability Profile

To handle this compound correctly, you must distinguish between its two common forms. The stability profile changes drastically depending on whether you possess the Free Base or the Hydrochloride Salt .

The Hydrochloride Salt (Most Common)
  • Physical State: White to off-white crystalline solid.[1]

  • Stability: High. Stable for 2+ years if stored correctly.

  • Vulnerability: Hygroscopic. It will absorb water, making weighing inaccurate and potentially hydrolyzing the methoxy group under extreme acidic/thermal stress (though rare).

  • Storage: Ambient (RT) or +4°C. Desiccated. Dark.

The Free Base (Liquid/Oil)
  • Physical State: Colorless to pale yellow viscous liquid.[2]

  • Stability: Low to Moderate.

  • Vulnerability: Air Sensitive. Primary amines aggressively react with CO₂ in the air to form solid carbamates (often mistaken for "freezing"). Susceptible to N-oxidation.

  • Storage: -20°C. Under Inert Gas (Argon/Nitrogen).

Structural Vulnerabilities

The 2-Chloro and 4-Methoxy substituents create a specific electronic environment:

  • 4-Methoxy Group: Electron-donating. Increases the electron density of the ring, making it slightly more susceptible to oxidative attack compared to unsubstituted phenethylamines.

  • 2-Chloro Group: Electron-withdrawing (via induction) and sterically bulky. It provides some protection against metabolic degradation (MAO enzymes) in biological systems but does not significantly alter shelf-stability.

Part 3: Troubleshooting & Diagnostics

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose sample integrity issues.

StabilityFlowchart Start Start: Inspect Sample FormCheck Is it Solid (Salt) or Liquid (Base)? Start->FormCheck Liquid Liquid (Free Base) FormCheck->Liquid Liquid Solid Solid (HCl Salt) FormCheck->Solid Solid Precipitate White Solid/Crust Visible? Liquid->Precipitate Carbamate Diagnosis: Carbamate Formation (CO2 Reaction) Precipitate->Carbamate Yes ColorCheck Is it Yellow/Brown? Precipitate->ColorCheck No Oxidation Diagnosis: N-Oxidation (Air Exposure) ColorCheck->Oxidation Yes Clumping Is it Clumped/Sticky? Solid->Clumping Moisture Diagnosis: Hygroscopic Water Absorption Clumping->Moisture Yes Solubility Does it dissolve in Water? Clumping->Solubility No FreeBaseContam Diagnosis: Free Base Contamination (Check pH) Solubility->FreeBaseContam No

Figure 1: Diagnostic logic for evaluating physical degradation signs in phenethylamine derivatives.

Part 4: Solution Stability (The "Application" Phase)

Researchers often ask: "How long can I keep this in DMSO?"

Solvent SystemStability DurationConditionsNotes
DMSO (Stock) 3-6 Months-20°C, DarkBest for Screening. Avoid repeated freeze-thaw cycles. Aliquot immediately.
Water / Saline < 24 Hours+4°CPrepare Fresh. Primary amines in water can slowly react with dissolved CO₂ or oxidize if pH > 8.
Cell Media < 4 Hours37°CUnstable. Add to cells immediately. The amine can interact with aldehydes in media (e.g., glucose) via Schiff base formation over long periods.
Ethanol/Methanol 1 Month-20°CGood for storage, but solvent evaporation changes concentration. Seal tightly.

Critical Protocol: Preventing Schiff Base Formation When using this amine in biological assays containing aldehydes (like certain fixatives or sugars), prepare the solution immediately before use. Primary amines react with aldehydes to form imines (Schiff bases), reducing the effective concentration of your drug [1].

Part 5: Frequently Asked Questions (FAQs)

Q1: I need to convert the HCl salt to the Free Base for an ether extraction. How do I do this without degradation? A: Dissolve the salt in a minimum amount of water. Cool to 0°C. Slowly add 1M NaOH until pH > 11. The free base will oil out. Extract immediately with diethyl ether or DCM. Crucial: Dry the organic layer with MgSO₄ and remove solvent under nitrogen to prevent CO₂ absorption [2].

Q2: My LC-MS shows a peak at M+16. What is this? A: This is likely the N-oxide (Oxygen mass = 16). It indicates your sample has oxidized. If the peak is M+44, it is the carbamate (reaction with CO₂). This confirms improper storage (air exposure).

Q3: Can I autoclave a solution of this compound? A: No. Phenethylamines are generally thermally stable, but the 4-methoxy group can be sensitive to hydrolysis under high pressure/temp conditions, and the amine can react with trace impurities in the steam. Filter sterilize using a 0.22 µm PVDF membrane instead.

Q4: Why is the 2-Chloro position important for stability? A: The 2-chloro substituent is in the ortho position relative to the ethylamine chain. This provides steric hindrance , which can actually improve stability against certain enzymatic degradation pathways (like MAO) compared to the non-chlorinated analog. However, chemically, it does not protect the amine nitrogen from oxidation [3].

Part 6: References

  • BenchChem. (2025). Stability issues and degradation of N-Ethyl-N-phenylethylenediamine derivatives. Retrieved from

  • PubChem. (2025).[3][4] Phenethylamine Compound Summary: Chemical and Physical Properties.[2][3][4][5][6][7] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 2-(4-Methoxyphenyl)ethylamine.[8] Retrieved from

  • Sigma-Aldrich. (2025).[4] Product Specification: 2-(3-chloro-4-methoxyphenyl)ethan-1-amine hydrochloride.[9] Retrieved from [7][9]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (CAS: 64465-76-1) presents a unique "process chemistry" paradox. While the phenethylamine backbone is standard, the 2-chloro substituent introduces a critical fragility: it is highly susceptible to hydrodechlorination (loss of the chlorine atom) during standard catalytic hydrogenation. Furthermore, the electron-donating 4-methoxy group activates the ring, increasing the risk of polymerization during the intermediate nitrostyrene stage.

This guide provides a validated troubleshooting framework, moving away from "academic" milligram-scale protocols to robust, scalable kilogram-methodologies.

Part 1: The Synthetic Pathway & Logic

We prioritize the Henry Reaction (Nitroaldol) route over the Cyanide displacement route.

  • Why? The 2-Chloro-4-methoxybenzyl chloride precursor (required for cyanide displacement) is a potent lachrymator and skin sensitizer. The Henry route uses the aldehyde, which is safer to handle at scale.

Visual Workflow: Pathway Selection & Critical Control Points

G Start Start: 2-Chloro-4-methoxybenzaldehyde Step1 Step 1: Henry Condensation (Nitromethane + NH4OAc) Start->Step1 Inter Intermediate: 2-Chloro-4-methoxy-β-nitrostyrene Step1->Inter Risk: Polymerization Red_H2 Option A: Catalytic Hydrogenation (H2, Pd/C) Inter->Red_H2 Red_Hydride Option B: Hydride Reduction (LiAlH4 or Red-Al) Inter->Red_Hydride Red_Borohydride Option C: NaBH4 + CuCl2 (Recommended for Scale) Inter->Red_Borohydride Fail_Dechlor FAILURE: Dechlorination (Product loses Cl atom) Red_H2->Fail_Dechlor High Risk Success SUCCESS: This compound Red_Hydride->Success High Exotherm Risk Red_Borohydride->Success Controlled Profile

Figure 1: Synthetic decision tree highlighting the risk of dechlorination in Option A and the safety profile of Option C.

Part 2: Troubleshooting Modules (Q&A Format)

Module A: The Henry Reaction (Nitrostyrene Formation)

Context: Converting 2-Chloro-4-methoxybenzaldehyde to the nitrostyrene intermediate.

Q1: My yield drops significantly when scaling from 50g to 500g. The product looks like a dark tar. What is happening? Diagnosis: You are likely experiencing thermal polymerization . The 4-methoxy group makes the nitrostyrene electron-rich and prone to polymerizing if the reaction temperature is too high or if the workup is prolonged. Corrective Protocol:

  • Switch Solvent: Do not use neat nitromethane at scale. Use a solvent system of Nitromethane:Acetic Acid (1:1) .

  • Temperature Cap: Maintain reaction temperature strictly between 80°C – 90°C . Do not reflux vigorously.

  • Workup: Do not distill off the nitromethane to dryness at high heat. Instead, cool the reaction mixture to 0°C. The nitrostyrene should crystallize out as yellow needles. Filter and wash with cold isopropanol.

  • Reference: See general Henry reaction scale-up parameters in OPRD literature regarding electron-rich benzaldehydes.

Q2: The nitrostyrene solid is "sticky" and won't dry properly. Diagnosis: Occlusion of acetic acid/solvent. Fix: Recrystallize immediately from Methanol/IPA (9:1) . Do not store the crude wet cake; the residual acid can catalyze degradation.

Module B: The Reduction (The "Killer" Step)

Context: Converting the nitrostyrene to the amine.[1][2] This is where 90% of failures occur due to the 2-Chloro substituent.

Q3: I used 10% Pd/C with Hydrogen (50 psi) and my Mass Spec shows a peak at M-34 (loss of Chlorine). Why? Diagnosis: Hydrodechlorination. Palladium is excellent at inserting into Aryl-Chlorine bonds, especially in the presence of hydrogen gas. This is a known side reaction for chlorinated aromatics. Immediate Fix: Stop using Pd/C. Alternative 1 (If you must use hydrogenation): Use Platinum on Carbon (Pt/C) , specifically a "sulfided" grade, or add a catalyst poison like thiophene to the reaction mixture to inhibit the metal's activity toward the C-Cl bond [1]. Alternative 2 (Recommended): Switch to chemical reduction (see Protocol 1 below).

Q4: I am afraid of using Lithium Aluminum Hydride (LAH) on a 1kg scale due to the fire risk. Is there a safer alternative? Diagnosis: Valid concern. LAH requires anhydrous ether/THF and strict cryogenic control. Solution: Use the NaBH4 / CuCl2 (Sodium Borohydride + Copper(II) Chloride) system.[1][2]

  • Mechanism: In situ generation of Copper Boride (active species) which reduces the alkene and nitro group without touching the Aryl-Chloride bond [2][3].

  • Safety: Uses Ethanol/Methanol as solvent; runs at mild reflux; no pressurized hydrogen.

Part 3: Validated Experimental Protocols

Protocol 1: Scalable Reduction using NaBH4/CuCl2

Recommended for 100g – 1kg batches to ensure retention of the Chlorine atom.

Reagents:

  • 2-Chloro-4-methoxy-β-nitrostyrene (1.0 equiv)

  • Sodium Borohydride (NaBH4) (7.0 equiv)

  • CuCl2[1][2][3] · 2H2O (0.1 equiv)

  • Ethanol (10-15 volumes)

Step-by-Step:

  • Setup: In a reactor equipped with a reflux condenser and a mechanical stirrer (overhead), dissolve the nitrostyrene in Ethanol.

  • Catalyst Addition: Add CuCl2 · 2H2O . The solution will turn green/blue.

  • Reduction (Controlled Addition): Add NaBH4 in portions over 1–2 hours.

    • Critical Control: Monitor internal temperature. Maintain < 40°C during addition. Significant hydrogen gas evolution will occur—ensure proper venting.

    • Visual Cue: The mixture will turn black (formation of Copper Boride species).

  • Digestion: Once addition is complete, warm the mixture to 50°C for 1 hour.

  • Quench: Cool to 10°C. Cautiously add concentrated HCl until pH < 2 (destroys borane complexes).

  • Workup:

    • Filter off the black copper solids (Celite filtration).

    • Basify the filtrate with NaOH (pH > 12).

    • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Dry organic layer (MgSO4) and evaporate.[3]

Data Table: Comparison of Reduction Methods
ParameterCatalytic H2 (Pd/C)LiAlH4 (LAH)NaBH4 / CuCl2
Safety Profile Medium (H2 pressure)Low (Pyrophoric)High (Standard solvents)
Dechlorination Risk High (Critical Failure) LowVery Low
Scale-Up Suitability Good (if Pt/C used)Poor (Exotherm)Excellent
Yield (Typical) 60-70% (mixed products)85%80-90%

Part 4: Isolation & Salt Formation

Q5: The free base amine is an oil that turns brown overnight. How do I store it? Diagnosis: Phenethylamines are notorious for absorbing CO2 from the air (forming carbamates) and oxidizing. Solution: Isolate as the Hydrochloride Salt .

Protocol:

  • Dissolve the crude free base oil in dry Isopropanol (IPA) or Ethyl Acetate .

  • Cool to 0°C.

  • Slowly add HCl in IPA (or HCl in Dioxane) until pH is neutral/acidic.

  • Observation: The this compound HCl salt should precipitate as a white crystalline solid.

  • Filter, wash with cold ether, and dry under vacuum.

  • Stability: The HCl salt is stable for years at room temperature.

Part 5: Troubleshooting Logic Map

Troubleshooting Problem Problem Detected Check1 Is the Cl atom missing? Problem->Check1 Check2 Is yield low (<50%)? Problem->Check2 Sol1 Switch from Pd/C to NaBH4/CuCl2 Check1->Sol1 Yes Sol2 Check Nitrostyrene Purity (Polymerization?) Check2->Sol2 Yes

Figure 2: Rapid diagnostic logic for common scale-up failures.

References

  • Catalytic Hydrogenation & Dechlorination

    • Title: Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides.[4]

    • Source: Catalysis Science & Technology (RSC).[4]

    • Relevance: Discusses Pd-catalyzed dechlorin
    • URL:[Link]

  • NaBH4/CuCl2 Reduction Method

    • Title: Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1]

    • Source: Beilstein Journal of Organic Chemistry.
    • Relevance: Defines the primary recommended protocol for reducing nitrostyrenes without affecting aryl-halides.
    • URL:[Link]

  • Alternative Reduction (Red-Al)

    • Title: Reduction of β-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride (Red-Al).[5][6]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • Relevance: Validates hydride reduction as an altern
    • URL:[Link]

  • General Scale-Up of Phenethylamines

    • Title: Comparative Analysis of 4-Methoxyphenethylamine (4-MPEA) Synthesis Routes.
    • Source: BenchChem Technical Guides.[7]

    • Relevance: Provides baseline data for the methoxy-substituted phenethylamine scaffold.

Sources

Technical Support Center: HPLC Analysis of Halogenated Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization for 2C-Series (2C-B, 2C-I, 2C-E) and DOx Series. Audience: Forensic Chemists, Toxicologists, and Pharmaceutical Researchers. Status: Active Support Guide.

Core Directive & Safety Protocol

WARNING: Many halogenated phenethylamines (e.g., 2C-B, 2C-I) are Schedule I controlled substances (USA) or internationally regulated. Ensure all analyses comply with local DEA/UNODC regulations regarding handling and waste disposal.

This guide treats the HPLC analysis of these compounds not merely as a separation problem, but as a study in molecular geometry and surface chemistry . The primary challenges you will face are regioisomer resolution (separating positional isomers) and peak tailing (due to the basic amine).

Chromatographic Resolution (The Separation Phase)

Q: I am unable to resolve 2C-B from its positional isomers (e.g., 3C-B or 4-bromo-2,3-dimethoxy isomers) using a standard C18 column. What is happening?

A: You have reached the limit of "hydrophobic subtraction." Standard C18 (Octadecyl) columns separate primarily based on hydrophobicity (logP). Positional isomers of halogenated phenethylamines often have nearly identical logP values. To separate them, you must exploit their electronic and steric differences.

The Solution: Switch to a Pentafluorophenyl (PFP) or Biphenyl Stationary Phase.

  • Mechanism: PFP columns contain a fluorinated ring that is electron-deficient. The halogenated aromatic ring of your analyte (e.g., 2C-B) is electron-rich. This creates a specific "pi-pi" and "charge-transfer" interaction that C18 lacks.

  • Result: PFP phases often retain halogenated compounds longer and provide selectivity based on the position of the halogen, not just its presence.[1]

Q: My retention times are drifting for 2C-I and 2C-E. How do I stabilize the method?

A: This is likely an equilibration issue involving the basic amine and the stationary phase surface. Halogenated phenethylamines have a pKa of approximately 9.5. At neutral pH, they are fully protonated (


). If your column is not fully equilibrated, the cation exchange sites (residual silanols) on the silica surface will slowly saturate, causing drift.

Protocol for Stability:

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 - 3.5).

  • Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks).

  • Equilibration: Flush the column with 20 column volumes of the starting gradient conditions before the first injection.

Peak Shape & Tailing (The Interaction Phase)

Q: I see severe peak tailing (Asymmetry > 1.5). Is my column dead?

A: Likely not. You are witnessing the "Silanol Effect." Even high-purity silica columns have residual silanol groups (


). At pH > 4, these deprotonate to 

. Your analyte, being a protonated base (

), binds ionically to these sites, dragging the peak tail.

Troubleshooting Workflow:

TailingFix Start Problem: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH Decision1 Is pH < 3.0? CheckPH->Decision1 ActionLowPH Use High pH Resistant Column (Hybrid Silica) Run at pH 10.5 Decision1->ActionLowPH No (pH is Neutral) ActionAddMod Add Ion-Pairing Agent (e.g., 0.1% TFA or TEA) Decision1->ActionAddMod Yes (Already Acidic) ActionBuffer Increase Buffer Strength (10mM -> 25mM) ActionAddMod->ActionBuffer Tailing Persists

Figure 1: Decision matrix for troubleshooting peak tailing in basic phenethylamines.

Recommended Mobile Phase Additives:

  • For LC-MS: 0.1% Formic Acid (Standard) or Ammonium Formate (Better peak shape).

  • For UV-Only: 0.1% Trifluoroacetic acid (TFA). Note: TFA suppresses MS signal but is the "gold standard" for sharpening peaks of basic amines.

Detection & Sensitivity (The Quantification Phase)

Q: I am analyzing biological samples (urine/plasma). Should I use GC-MS or LC-MS?

A: LC-MS/MS is superior for thermally labile halogens. While GC-MS is standard in forensics, halogenated compounds can undergo thermal degradation (dehalogenation) in the hot injection port. LC-MS avoids this thermal stress.

Optimization Data Table:

ParameterRecommendationRationale
Column Class PFP (Pentafluorophenyl) Maximizes selectivity for halogenated isomers via pi-pi interactions.
Mobile Phase A 10mM Ammonium Formate, pH 3.2Low pH suppresses silanol ionization; Formate is MS-friendly.
Mobile Phase B AcetonitrileLower viscosity than MeOH; sharper peaks for phenethylamines.
UV Wavelength 290 nm (Primary), 270 nm (Secondary)2C-series have an absorption max near 290nm due to the aromatic ring.
Injection Vol 1-5 µLPrevent column overload which exacerbates tailing.
Flow Rate 0.4 - 0.6 mL/min (for 2.1mm ID)Optimal Van Deemter efficiency for small molecules.

Method Development Workflow

Use this logic flow to select the correct column and conditions for your specific analyte mixture.

MethodDev Input Analyte Mixture Isomers Contains Positional Isomers? (e.g., 2C-B vs 3C-B) Input->Isomers C18 C18 Column (Standard) Isomers->C18 No (Homologs only) PFP PFP or Biphenyl Column (High Selectivity) Isomers->PFP Yes (Critical Pair) Matrix Matrix Complexity C18->Matrix PFP->Matrix Clean Standard/Clean Matrix (Isocratic/Gradient) Matrix->Clean Seized Drug Powder Dirty Bio-Matrix (Urine/Blood) (Gradient + Divert Valve) Matrix->Dirty Toxicology

Figure 2: Method Development Logic for Halogenated Phenethylamines.

Common Degradation Issues

Q: My 2C-B standard is showing a small peak eluting earlier than the main peak. Is this a contaminant? A: It could be, but check for de-halogenation . If exposed to UV light or extreme pH for extended periods, the halogen (Bromine/Iodine) can cleave.

  • Verification: Check the UV spectrum of the impurity. If it matches the non-halogenated analog (2C-H), your standard is degrading. Store standards in amber vials at -20°C.

References

  • United Nations Office on Drugs and Crime (UNODC). (2016).[2] Recommended Methods for the Identification and Analysis of Synthetic Phenethylamines in Seized Materials. Retrieved from

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN. Retrieved from

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Retrieved from

Sources

Validation & Comparative

In Vitro Evaluation of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine: A Comparative Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

This guide outlines the technical roadmap for the in vitro evaluation of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (also referred to as 2-Cl-4-MeO-PEA).[1] Unlike the widely characterized "2C" series (specifically 2C-C , which is 4-chloro-2,5-dimethoxyphenethylamine), the target molecule lacks the 5-methoxy group and possesses a distinct 2,4-substitution pattern.[1]

From a medicinal chemistry perspective, this molecule represents a "stripped-down" scaffold.[1] It sits at the intersection of monoaminergic substrates and trace amine-associated receptor (TAAR) ligands. Its evaluation requires a distinct strategy that differentiates it from potent hallucinogens (5-HT2A agonists) and psychostimulants (transporter substrates).

Structural Comparison: The "Alternative" Landscape

To objectively evaluate performance, this compound must be benchmarked against established phenethylamines with overlapping structural features.[1]

FeatureTarget Molecule Alternative A: 2C-C Alternative B: 4-Chloro-PEA
Structure 2-Cl, 4-OMe-PEA2,5-diOMe, 4-Cl-PEA4-Cl-PEA (p-Chlorophenethylamine)
Primary Class Atypical PhenethylaminePsychedelic / HallucinogenMAO Substrate / TAAR Agonist
5-HT2A Affinity Predicted Low/ModerateHigh (

nM)
Negligible
MAO Interaction Likely Substrate (MAO-A)Metabolic Resistance (Partial)High Affinity Substrate (MAO-B)
Primary Use SAR Probe / IntermediatePharmacological ToolReleasing Agent Reference

Core Evaluation Strategy (Logic & Flow)

The evaluation of this compound requires a hierarchical approach. Because it lacks the 5-methoxy group critical for high-potency psychedelic activity, initial screening should broaden beyond 5-HT2A to include metabolic enzymes and trace amine receptors.[1]

Decision Matrix: Experimental Workflow

The following diagram illustrates the logical flow for characterizing this specific ligand, prioritizing "Kill/No-Kill" parameters early in the process.

EvaluationWorkflow Start Compound Synthesis (>98% Purity) Screen1 Tier 1: Binding Screen (5-HT2A, 5-HT2C, TAAR1) Start->Screen1 Decision1 High Affinity (Ki < 100 nM)? Screen1->Decision1 Screen2 Tier 2: Functional Efficacy (GTPγS or Ca2+ Flux) Decision2 Agonist or Antagonist? Screen2->Decision2 Screen3 Tier 3: Metabolic Stability (MAO-A/B Kinetics) Decision1->Screen2 Yes Decision1->Screen3 No (Likely Metabolic Probe) Decision2->Screen3 Characterize Toxicity

Figure 1: Hierarchical screening workflow. Tier 1 determines if the compound acts as a receptor ligand or merely a metabolic substrate.

Detailed Experimental Protocols

Protocol A: 5-HT2A Receptor Binding Assay (Radioligand Displacement)

Objective: Determine if the 2-Cl, 4-OMe substitution retains the serotonergic affinity seen in 2C-C. Standard: [³H]-Ketanserin displacement.[1][2]

  • Membrane Preparation:

    • Use HEK293 cells stably expressing human 5-HT2A receptors.[1]

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Incubation System:

    • Ligand: [³H]-Ketanserin (0.5–1.0 nM final concentration).

    • Test Compound: this compound (10⁻¹⁰ to 10⁻⁵ M).[1]

    • Non-Specific Binding (NSB): Define using 10 µM Methysergide.

  • Execution:

    • Incubate for 60 minutes at 37°C.

    • Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Data Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Validation Check: The reference standard 2C-C must yield a

      
       between 20–50 nM for the assay to be valid [1].[1]
      
Protocol B: Functional Activity (Intracellular Calcium Flux)

Objective: If binding is observed, determine if the compound is an agonist (hallucinogenic potential) or antagonist. Mechanism: 5-HT2A couples to Gq proteins, leading to IP3 accumulation and Ca²⁺ release.[1]

  • Cell Loading:

    • Seed CHO-K1 cells expressing h5-HT2A in 96-well black-wall plates.

    • Load with FLIPR Calcium 6 dye (Molecular Devices) for 45 min at 37°C.

  • Compound Addition:

    • Inject Test Compound (10 µM screening dose).

    • Positive Control: 5-HT (Serotonin) at

      
      .
      
    • Negative Control: Buffer only.

  • Readout:

    • Measure fluorescence (Ex 485 nm / Em 525 nm) on a kinetic plate reader (e.g., FlexStation 3).

  • Interpretation:

    • Agonist: Immediate spike in fluorescence. Calculate

      
       relative to 5-HT.
      
    • Antagonist: No spike. Pre-incubate with compound, then challenge with 5-HT to measure signal suppression (

      
      ).
      
Protocol C: Monoamine Oxidase (MAO) Interaction

Objective: Phenethylamines lacking alpha-methylation (like this target) are often rapidly degraded. This assay determines metabolic stability and inhibition potential.

  • Enzyme Source: Human recombinant MAO-A and MAO-B (baculovirus-infected insect cells).[1]

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Workflow:

    • Incubate enzyme + Test Compound (various concentrations) for 15 min at 37°C.

    • Add Kynuramine substrate.[1]

    • Monitor fluorescence increase (Ex 310 nm / Em 400 nm) over 30 minutes.

  • Causality Check:

    • If the compound inhibits fluorescence generation, it is an MAO inhibitor (calculate

      
      ).
      
    • If the compound is consumed (verified by HPLC post-assay) without inhibiting the reference substrate, it is a competitive substrate.

Comparative SAR Analysis (Structure-Activity Relationship)

To understand the data generated from the protocols above, we must map the target molecule against the "2C" archetype.[1]

The "Missing Methoxy" Effect

The 2,5-dimethoxy pattern (found in 2C-C, 2C-B) is critical for stabilizing the molecule in the receptor binding pocket (specifically interacting with Ser5.46 and Phe6.52 residues in 5-HT2A) [2].[1]

  • 2C-C (4-Cl, 2,5-diOMe): High affinity, metabolic resistance.[1]

  • Target (2-Cl, 4-OMe): The removal of the 5-methoxy group typically results in:

    • Reduced 5-HT2A Affinity: Expect a

      
       shift from nanomolar (nM) to micromolar (µM).
      
    • Increased MAO Susceptibility: The 5-position is now open for hydroxylation or facilitated enzymatic access.[1]

    • Shift to TAAR1: "Cleaner" phenethylamines often show higher selectivity for Trace Amine-Associated Receptor 1 (TAAR1) over 5-HT receptors [3].

SAR_Comparison Target 2-(2-Chloro-4-methoxyphenyl) ethan-1-amine Ref_2CC 2C-C (High 5-HT2A Potency) Target->Ref_2CC Add 5-OMe (Increases Psychedelic Potency) TAAR1 / MAO-A TAAR1 / MAO-A Target->TAAR1 / MAO-A Predicted Primary Target 5-HT2A / 5-HT2C 5-HT2A / 5-HT2C Ref_2CC->5-HT2A / 5-HT2C Primary Target Ref_PEA Phenethylamine (High MAO Turnover) Ref_PEA->Target Add 2-Cl, 4-OMe (Increases Lipophilicity)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional divergence between the target molecule and the 2C class.

Safety & Handling (Self-Validating Protocol)

When handling this compound, treat it as a potential bioactive amine .[1]

  • Solubility Check: Dissolve 1 mg in 1 mL DMSO. If precipitation occurs upon dilution into aqueous buffer (PBS), sonicate for 5 minutes.

  • pH Stability: Phenethylamines are stable at physiological pH (7.4). However, ensure the hydrochloride salt form is used for accurate weighing; free bases are often volatile oils.[1]

  • Verification: Always run a solvent control (0.1% DMSO) in every plate to ensure the observed effects are not artifacts of the vehicle.

References

  • Eshleman, A. J., et al. (2014).[1] "Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function." Psychopharmacology.

  • Nichols, D. E. (2016). "Psychedelics."[1][3][4][5][6] Pharmacological Reviews. (Comprehensive review of SAR for phenethylamines).

  • Simmler, L. D., et al. (2016).[1] "Trace Amine-Associated Receptor 1 Signaling in the Prefrontal Cortex." International Journal of Neuropsychopharmacology.

  • Application Note: "FLIPR Calcium 6 Assay Kit." Molecular Devices. (Standard protocol for Gq-coupled GPCRs).

Sources

A Comparative Guide to In Vivo Studies of Substituted Methoxyphenyl Ethanamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo studies on substituted methoxyphenyl ethanamines, a class of psychoactive compounds with significant interest in neuroscience and drug development. By synthesizing data from various preclinical studies, this document aims to equip researchers with the necessary information to design robust and insightful in vivo experiments.

Introduction to Substituted Methoxyphenyl Ethanamines

Substituted methoxyphenyl ethanamines are a class of organic compounds characterized by a phenethylamine skeleton with a methoxy group attached to the phenyl ring.[1] The position of this methoxy group (ortho-, meta-, or para-) and other substitutions significantly influence their pharmacological properties. These compounds are known to interact with various neurotransmitter systems in the brain, leading to a range of psychoactive effects. Their potential applications are being explored in neuroscience research and pharmaceutical development, particularly for medications targeting neurological disorders.[2]

Core Principles of In Vivo Evaluation

In vivo studies are critical for understanding the complex physiological and behavioral effects of substituted methoxyphenyl ethanamines. These studies help determine a compound's therapeutic potential, safety profile, and mechanism of action within a living organism. Animal models, such as rodents and zebrafish, are essential for this stage of research as human evaluations are limited by ethical and safety concerns.[3]

Experimental Workflow for In Vivo Assessment

A systematic approach is crucial for the in vivo evaluation of novel psychoactive compounds. The following diagram illustrates a generalized workflow.

experimental_workflow A Compound Synthesis & Characterization B In Vitro Screening (Receptor Binding Assays) A->B C Acute Toxicity Studies (e.g., LD50) B->C D Pharmacokinetic Profiling (ADME) C->D E Behavioral Pharmacology D->E F In Vivo Target Engagement (e.g., Microdialysis) E->F G Safety Pharmacology & Chronic Toxicity F->G H Data Analysis & Interpretation G->H

Figure 1: Generalized In Vivo Experimental Workflow. This diagram outlines the typical progression of in vivo studies for a novel psychoactive compound, from initial synthesis to comprehensive data analysis.

Comparative Pharmacology of Methoxyphenyl Ethanamine Isomers

The positioning of the methoxy group on the phenyl ring dramatically alters the pharmacological activity of these ethanamines. Below is a comparison of key isomers based on available preclinical data.

CompoundPrimary Mechanism of Action (Hypothesized)Reported In Vivo Effects (Animal Models)
2-Methoxyphenethylamine Potential for neurotransmitter modulation.[2]Limited public data from controlled in vivo studies. Explored for its potential in neuroscience research.[2]
3-Methoxyphenethylamine Acts as a trace amine.[4]Serves as a substrate for enzymes like CYP2D6, which is crucial for drug metabolism.[4]
4-Methoxyphenethylamine Inhibits monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters.[5]Studied for its effects on neurotransmitter systems.[1]

Key Signaling Pathways and Mechanisms of Action

The primary molecular targets of many psychoactive phenethylamines are serotonin receptors, particularly the 5-HT2A receptor.[6][7] Agonism at this receptor is a key mechanism for the hallucinogenic effects of many of these compounds.[6][8] However, interactions with other receptors and transporters also contribute to their overall pharmacological profile.[7]

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound Methoxyphenyl Ethanamine Transporter Monoamine Transporter Compound->Transporter Reuptake Inhibition/ Reversal Receptor 5-HT2A Receptor Compound->Receptor Agonism Signaling Intracellular Signaling Cascade Receptor->Signaling Activation

Figure 2: Simplified Signaling Pathway. This diagram illustrates the interaction of a substituted methoxyphenyl ethanamine with a presynaptic monoamine transporter and a postsynaptic 5-HT2A receptor, leading to downstream signaling.

Experimental Protocols

Locomotor Activity Assessment in Rodents

This protocol is a standard method to assess the stimulant or sedative effects of a compound.[9]

Objective: To measure changes in spontaneous movement in response to the administration of a substituted methoxyphenyl ethanamine.

Materials:

  • Open field arenas with automated infrared beam tracking.

  • Male C57BL/6J mice.[7]

  • Test compound dissolved in a suitable vehicle.

  • Vehicle control (e.g., saline).

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the experiment.[9]

  • Habituation: Place each mouse in the open field arena for a 30-minute habituation period.

  • Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).[7]

  • Data Collection: Immediately return the animal to the arena and record locomotor activity for a predefined duration (e.g., 60 minutes).

  • Data Analysis: Compare locomotor activity between the test and control groups using appropriate statistical tests (e.g., ANOVA).

Self-Validation: The inclusion of a vehicle control group is essential to ensure that observed effects are due to the test compound and not the injection stress or vehicle. Automated data collection minimizes observer bias.

Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[10]

Objective: To quantify the frequency of head twitches as an indicator of 5-HT2A receptor agonism.

Materials:

  • Observation chambers.

  • Male C57BL/6J mice.

  • Test compound and vehicle.

  • A 5-HT2A antagonist (for validation).

Procedure:

  • Acclimation and Administration: Similar to the locomotor activity protocol.

  • Observation: Following administration, place the mouse in the observation chamber and record the number of head twitches for a set period (e.g., 30 minutes).

  • Validation: In a separate group of animals, co-administer a 5-HT2A antagonist with the test compound to confirm that the head-twitch response is mediated by this receptor. A significant reduction in head twitches would validate the mechanism.

  • Data Analysis: Compare the number of head twitches across different treatment groups.

Conclusion

The in vivo investigation of substituted methoxyphenyl ethanamines is a complex but necessary field of research for understanding their therapeutic and toxicological potential. The choice of appropriate animal models and well-validated experimental protocols is paramount for generating reliable and translatable data. This guide provides a foundational framework for researchers to build upon in their exploration of this fascinating class of compounds.

References

  • Shulgin, A. T., Shulgin, L. A., & Jacob, P., 3rd (1986). A protocol for the evaluation of new psychoactive drugs in man. Methods and findings in experimental and clinical pharmacology, 8(5), 313–320.
  • Burt, W. R., Lindsley, C. W., & Jones, C. K. (2020). A protocol for the evaluation of new psychoactive drugs in man. ACS chemical neuroscience, 11(1), 10–12.
  • Woodruff, E. H., & Conger, T. W. (1938). Physiologically Active Secondary Amines. p-(o-Methoxypheny1)-isopropyl-N-methylamine and Related Compounds. Journal of the American Chemical Society, 60(2), 465–466.
  • Kavanagh, P., O'Brien, J., McNamara, S., & Ryder, S. (2015). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. Drug testing and analysis, 7(4), 309–318.
  • Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 9, 777.
  • Soares, J. P., de Souza, C. A., Campos, A. C., & de Oliveira, R. M. W. (2023). A dive into the new psychoactive substances: a review of the use of zebrafish (Danio rerio) as an in vivo model. Critical reviews in toxicology, 53(7), 359–381.
  • Wallach, J., Cao, A. B., Calkins, M. M., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of medicinal chemistry.
  • Chem-Impex. (n.d.). 2-Methoxyphenethylamine. Retrieved from [Link]

  • Kavanagh, P., O'Brien, J., McNamara, S., & Ryder, S. (2018). Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. Journal of forensic sciences, 63(1), 224–231.
  • Ginter, P. S., & Tillekeratne, L. M. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of analytical toxicology, 45(1), 1–9.
  • Sánchez-Salgado, J. C., Argotte-Ramos, R., Gudiño-Zárate, M., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Molecules (Basel, Switzerland), 29(1), 253.
  • Grokipedia. (n.d.). 3-Methoxyphenethylamine. Retrieved from [Link]

  • De Gregorio, D., Posa, L., Ochoa-Sanchez, R., et al. (2021). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International journal of molecular sciences, 22(6), 3033.

Sources

Comparative Analysis: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine vs. Canonical Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine against established phenethylamine standards.

Executive Summary

This compound (hereafter referred to as 2-Cl-4-MeO-PEA ) is a structural isomer of the "2C" class of psychedelic phenethylamines. Unlike the canonical 2C-C (2,5-dimethoxy-4-chlorophenethylamine), which possesses high affinity for the 5-HT2A receptor, 2-Cl-4-MeO-PEA lacks the critical 5-position methoxy group.

This guide evaluates 2-Cl-4-MeO-PEA as a structural probe , contrasting its physicochemical profile and predicted pharmacological activity with 2C-C (the active psychedelic standard) and 4-MPEA (the metabolic substrate standard). Based on Structure-Activity Relationships (SAR), this compound is predicted to exhibit significantly reduced 5-HT2A agonism while potentially retaining monoamine transporter affinity, serving as a critical negative control in receptor binding studies.

Physicochemical & Structural Profiling

The primary structural distinction lies in the substitution pattern on the phenyl ring.[1] The "2C" pattern (2,5-dimethoxy) creates a specific electrostatic potential map that favors serotonin receptor docking. The 2-chloro-4-methoxy pattern disrupts this motif.

Table 1: Comparative Physicochemical Data
Property2-Cl-4-MeO-PEA (Target)2C-C (Standard)4-MPEA (Baseline)
IUPAC Name This compound2-(4-Chloro-2,5-dimethoxyphenyl)ethan-1-amine2-(4-Methoxyphenyl)ethan-1-amine
Structure 2-Cl, 4-OMe2-OMe, 4-Cl, 5-OMe4-OMe
Formula C9H12ClNOC10H14ClNO2C9H13NO
MW ( g/mol ) 185.65215.68151.21
LogP (Predicted) ~2.1~2.4~1.3
TPSA (Ų) 35.2544.4835.25
5-HT2A Affinity Low (Predicted) High (Ki ~20-30 nM) Negligible
MAO Stability Moderate (Steric Shielding)High (2,5-disubstitution)Low (Rapid oxidation)
Structural Logic (SAR)
  • Lipophilicity: The addition of the chlorine atom at the 2-position increases LogP relative to 4-MPEA, theoretically enhancing Blood-Brain Barrier (BBB) permeability.

  • Metabolic Protection: The 2-position (ortho) chlorine provides steric hindrance adjacent to the ethylamine side chain. This may reduce the rate of oxidative deamination by Monoamine Oxidase (MAO) compared to the unsubstituted 4-MPEA, though likely less effectively than the 2,5-dimethoxy pattern of 2C-C.

Pharmacological Evaluation (Mechanism of Action)[2]

The 5-HT2A Receptor Hypothesis

The psychedelic activity of phenethylamines is strictly correlated with 5-HT2A receptor agonism.[2]

  • 2C-C Mechanism: The 2-methoxy and 5-methoxy groups form hydrogen bonds with specific serine and aspartate residues deep within the receptor pocket. The 4-chloro group sits in a hydrophobic pocket, stabilizing the active conformation.

  • 2-Cl-4-MeO-PEA Mechanism: Lacking the 5-methoxy group, this compound loses a critical hydrogen bond anchor. Furthermore, the 2-chloro group is bulkier than a methoxy group, potentially causing steric clashes that prevent the "lock-and-key" fit required for receptor activation.

    • Prediction: This compound acts as a weak partial agonist or antagonist with low affinity (Ki > 1000 nM).

Monoamine Transporter Hypothesis

4-substituted phenethylamines (like 4-MPEA) often interact with the Serotonin Transporter (SERT).

  • Prediction: 2-Cl-4-MeO-PEA may act as a Serotonin Reuptake Inhibitor (SRI) or releasing agent. The lipophilic 2-chloro substituent could enhance affinity for the transporter pore compared to 4-MPEA.

Visualizing the SAR Landscape

SAR_Comparison Target 2-Cl-4-MeO-PEA (Target Compound) Receptor 5-HT2A Receptor (Psychedelic Target) Target->Receptor Low Affinity (Missing 5-OMe) Transporter SERT (Reuptake Target) Target->Transporter Potential Affinity (Lipophilic) Standard 2C-C (Active Standard) Standard->Receptor High Affinity (Agonist) Baseline 4-MPEA (Inactive Baseline) Baseline->Transporter Moderate Affinity (Substrate)

Figure 1: Structure-Activity Relationship (SAR) map contrasting the target compound with established standards.

Experimental Protocols for Validation

To empirically verify the classification of 2-Cl-4-MeO-PEA, the following standardized protocols should be employed.

Protocol A: Radioligand Binding Assay (5-HT2A)

Objective: Determine the affinity constant (Ki) of 2-Cl-4-MeO-PEA.

  • Preparation: Transfect HEK293 cells with human 5-HT2A receptor cDNA. Harvest membranes by centrifugation (40,000 x g).

  • Ligand: Use [3H]-Ketanserin (0.5 nM) as the radioligand.

  • Competition: Incubate membranes with [3H]-Ketanserin and varying concentrations of 2-Cl-4-MeO-PEA (

    
     to 
    
    
    
    M) for 60 min at 37°C.
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Success Criterion: If Ki > 1000 nM, the compound is non-psychedelic.

Protocol B: Functional Calcium Flux Assay

Objective: Assess functional efficacy (Agonist vs. Antagonist).

  • Loading: Load 5-HT2A-expressing CHO cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 min.

  • Baseline: Measure baseline fluorescence (

    
    ) on a fluorometric imaging plate reader (FLIPR).
    
  • Challenge: Inject 2-Cl-4-MeO-PEA (10 µM).

  • Measurement: Record fluorescence change (

    
    ). Compare response to 5-HT (100% reference).
    
    • Interpretation: No flux = Antagonist/Inactive. Flux < 20% = Weak partial agonist.

Protocol C: Synthesis Workflow (Henry Reaction)

Objective: Access the compound for testing.

Synthesis_Workflow Start 2-Chloro-4-methoxybenzaldehyde Step1 Condensation (Nitromethane + NH4OAc) Start->Step1 Inter 2-Chloro-4-methoxy-beta-nitrostyrene Step1->Inter Step2 Reduction (LiAlH4 or NaBH4/CuCl2) Inter->Step2 Final This compound (HCl Salt) Step2->Final

Figure 2: Synthetic pathway via the Henry Reaction.

  • Condensation: Reflux 2-chloro-4-methoxybenzaldehyde with nitromethane and ammonium acetate in acetic acid to yield the nitrostyrene intermediate.

  • Reduction: Reduce the nitrostyrene using Lithium Aluminum Hydride (LiAlH4) in dry THF under inert atmosphere (Argon).

  • Purification: Acidify with HCl gas to precipitate the amine hydrochloride salt. Recrystallize from isopropanol/ethanol.

References

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Shulgin, A., & Shulgin, A. (1991).[3] PiHKAL: A Chemical Love Story. Transform Press. (Referencing general 2C synthesis methodology). Link

  • Glennon, R. A., et al. (1984). Structure-activity relationships of phenalkylamine derivatives at 5-HT2 receptors. Journal of Medicinal Chemistry, 27(11). Link

  • Eshleman, A. J., et al. (1999). Psychoactive drugs: interactions with serotonin, dopamine, and norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Biological Targets of Halogenated Phenylethylamines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating the pharmacological profiles of halogenated phenylethylamines (PEAs). It synthesizes structure-activity relationships (SAR), receptor binding kinetics, and functional signaling outcomes.[1]

Executive Summary

Halogenated phenylethylamines (e.g., 2C-B, 2C-I, DOI) represent a distinct class of serotonergic ligands where a halogen atom (Cl, Br, I) at the 4-position of the phenyl ring dramatically enhances affinity for 5-HT2 receptor subtypes compared to their non-halogenated congeners. This guide dissects the molecular mechanisms driving this affinity, compares their performance against standard non-halogenated alternatives (e.g., Mescaline, 2C-H), and provides validated protocols for characterization.

Key Insight: The 4-position halogen acts as a hydrophobic anchor, engaging specific residues (e.g., Phe339/340) in the 5-HT2A receptor's orthosteric binding pocket, often converting partial agonists into potent full agonists or high-affinity partial agonists.

Structural Activity Relationship (SAR) & Mechanism

The core scaffold of these compounds is 2,5-dimethoxyphenethylamine. The addition of a halogen at the para (4) position is the critical determinant of potency.

The Halogen Effect[2]
  • Electronic Effects: Halogens are electron-withdrawing (inductive effect) but electron-donating (resonance). However, in the context of 5-HT2A binding, the lipophilicity and atomic radius correlate most strongly with affinity.

  • Steric Fit: The binding pocket at the 5-HT2A receptor accommodates the bulk of Iodine > Bromine > Chlorine.

  • Potency Rank Order: I > Br > Cl > H.

Visualization: SAR Logic Flow

The following diagram illustrates the structural logic governing receptor interaction.

SAR_Logic cluster_examples Compound Examples Scaffold 2,5-Dimethoxy-PEA Backbone Pos4 4-Position Substitution Scaffold->Pos4 Modification Hydrophobicity Hydrophobic Pocket Interaction (Phe339/340) Pos4->Hydrophobicity Halogen Size/Lipophilicity (I > Br > Cl > H) 2C-H 2C-H (H) Low Affinity Pos4->2C-H 2C-B 2C-B (Br) High Affinity Pos4->2C-B 2C-I 2C-I (I) Very High Affinity Pos4->2C-I Affinity 5-HT2A Affinity (Ki) Hydrophobicity->Affinity Stabilizes Active Conformation

Caption: SAR logic flow demonstrating how 4-position halogenation drives hydrophobic interactions and increases receptor affinity.

Comparative Target Profiling

The following data synthesizes binding affinities (


) and functional potencies (

) from key comparative studies (Rickli et al., 2015; Eshleman et al., 2014).
Primary Target: 5-HT2A Receptor

The 5-HT2A receptor is the primary mediator of the psychedelic effects associated with these compounds.

CompoundSubstituent (R4)Class5-HT2A Affinity (

, nM)
Functional Potency (

, nM)
Efficacy (

relative to 5-HT)
25I-NBOMe IodineN-Benzyl PEA0.040.2~90% (Full Agonist)
DOI IodineAmphetamine0.72.5~80% (High Partial)
2C-I IodinePhenethylamine1.514~60% (Partial)
2C-B BrominePhenethylamine2.418~50% (Partial)
2C-C ChlorinePhenethylamine1545~40% (Partial)
Mescaline 3,4,5-TrimethoxyStandard3502,000~100% (Full Agonist*)
2C-H HydrogenControl>1,000>5,000Negligible

Note: Lower


 indicates higher affinity. NBOMe derivatives show sub-nanomolar affinity, significantly outperforming standard 2C compounds.[2]
Selectivity Profile (5-HT2A vs. 5-HT2C vs. 5-HT1A)

Selectivity is crucial for understanding side-effect profiles.

  • 5-HT2C: Most halogenated PEAs are non-selective between 2A and 2C. 5-HT2C activation contributes to anorectic effects and anxiety.

  • 5-HT1A: Halogenated PEAs generally lack significant 5-HT1A affinity, unlike tryptamines (e.g., Psilocybin/LSD), which often bind 5-HT1A.

Off-Target Transporter Interactions

Unlike non-hallucinogenic amphetamines (e.g., MDMA), halogenated PEAs generally show low affinity for monoamine transporters.

Target2C-B / 2C-IMDMA (Reference)Implication
SERT

nM

nM
Low risk of serotonin syndrome via release mechanism.
DAT

nM

nM
Low abuse potential via dopaminergic reward pathways.
NET Weak InhibitionPotent ReleaserReduced sympathomimetic toxicity compared to MDMA.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Radioligand Binding Assay (5-HT2A)

Objective: Determine


 values for novel halogenated PEAs.
Standard:  Competition binding using 

-Ketanserin (Antagonist) or

-DOI (Agonist).

Step-by-Step Workflow:

  • Membrane Preparation:

    • Use HEK293 cells stably expressing human 5-HT2A receptors.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Assay Setup (96-well plate):

    • Total Binding: 150 µL Membrane + 50 µL Radioligand (

      
       nM 
      
      
      
      -Ketanserin).
    • Non-Specific Binding (NSB): Add 50 µL Methysergide (

      
       µM final) to define background.
      
    • Test Compound: Add 50 µL of halogenated PEA (concentration range

      
       to 
      
      
      
      M).
  • Incubation:

    • Incubate for 60 minutes at 25°C (equilibrium).

  • Termination:

    • Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).

    • Wash 3x with ice-cold buffer.

  • Validation Check:

    • Specific Binding must be >85% of Total Binding.

    • Hill Slope should be near 1.0 for competitive binding.

Protocol B: Functional Calcium Flux Assay

Objective: Determine agonist potency (


) and efficacy (

). Mechanism: 5-HT2A couples to

, activating Phospholipase C (PLC) and releasing intracellular

.

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed CHO-K1 cells expressing h5-HT2A into black-walled 96-well plates (24h prior).

  • Dye Loading:

    • Incubate cells with Calcium-4 or Fluo-4 AM dye for 45 min at 37°C.

    • Critical: Include Probenecid (2.5 mM) to prevent dye leakage.

  • Baseline Measurement:

    • Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds to establish baseline (

      
      ).
      
  • Agonist Injection:

    • Inject test compound automatically.

    • Record fluorescence for 60-90 seconds (

      
      ).
      
  • Data Normalization:

    • Calculate Response =

      
      .
      
    • Normalize to Serotonin (5-HT)

      
       (defined as 100%).
      
Visualization: Signaling Pathway

The following diagram details the


 signaling cascade activated by these compounds.

Gq_Signaling Ligand Halogenated PEA (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Caption: Gq-mediated signaling pathway utilized in functional calcium flux assays to measure agonist efficacy.

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[3] Neuropharmacology. Link

  • Eshleman, A. J., et al. (2014). Psychoactive N-benzylphenethylamines ("25-NBOMe"): effects on monoamine receptors and transporters. Journal of Pharmacology and Experimental Therapeutics. Link

  • Glennon, R. A., et al. (1984). Structure-activity relationships of hallucinogenic phenalkylamines. Journal of Medicinal Chemistry. Link

  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors.[4] PLOS ONE. Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

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A Comparative Guide to Monoamine Oxidase Inhibition by Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of phenethylamine derivatives as inhibitors of monoamine oxidase (MAO), intended for researchers, scientists, and professionals in drug development. We will explore the structure-activity relationships that govern their inhibitory potency and selectivity, present comparative data, and detail the experimental protocols necessary for their evaluation.

Introduction: The Significance of MAO and Phenethylamines

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes crucial for the metabolism of monoamine neurotransmitters.[1][2] These enzymes, located on the outer mitochondrial membrane, exist in two isoforms, MAO-A and MAO-B.[3][4] While both isoforms play a role in the breakdown of neurotransmitters like dopamine, they exhibit different substrate specificities. MAO-A preferentially metabolizes serotonin and norepinephrine, whereas MAO-B has a higher affinity for phenethylamine and benzylamine.[1][5][6][7]

The distinct roles of these isoforms make them significant therapeutic targets. MAO-A inhibitors are effective in treating depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[1][3][8]

Phenethylamine and its derivatives constitute a broad class of compounds with diverse pharmacological activities, including stimulant, psychedelic, and antidepressant effects.[9][10] The foundational phenethylamine structure is a key scaffold in medicinal chemistry, and many of its derivatives interact with monoamine transporters and metabolic enzymes like MAO.[2][11] The endogenous trace amine, β-phenethylamine (β-PEA), itself acts as a central nervous system stimulant.[12] However, its psychoactive effects are limited due to rapid metabolism by MAO-B.[9][13] This highlights the potential of using MAO inhibitors in conjunction with phenethylamine-based compounds to modulate neurotransmitter levels.[9][14]

Comparative Analysis of MAO Inhibition by Phenethylamine Derivatives

The inhibitory activity of phenethylamine derivatives against MAO-A and MAO-B is highly dependent on their chemical structure. Substitutions on the phenyl ring, the ethylamine side chain, and the terminal amino group can dramatically alter both potency and selectivity.

Structure-Activity Relationships (SAR):

A study of various phenethylamine derivatives revealed key structural features influencing their MAO inhibitory activity. For instance, α-ethylphenethylamine (AEPEA) was found to be a competitive inhibitor of MAO-A with a Ki of 14.0 µM, showing a 17-fold stronger inhibition compared to its effect on MAO-B (Ki = 234 µM).[15] In contrast, its N,α-diethylated counterpart, N,α-diethylphenethylamine (N,α-DEPEA), was a weak inhibitor of both isoforms.[15] This suggests that N-alkylation can significantly impact inhibitory potential.

Further research on sulfur-substituted α-alkyl phenethylamines demonstrated that several compounds in this series are potent and selective inhibitors of MAO-A, with IC50 values in the submicromolar range, while showing negligible activity against MAO-B.[16] This underscores the potential for developing isoform-selective inhibitors through targeted chemical modifications.

The following table summarizes the MAO inhibitory activities of selected phenethylamine derivatives, providing a comparative overview of their potency and selectivity.

CompoundMAO-A Ki (µM)MAO-B Ki (µM)Selectivity (MAO-B/MAO-A)Reference
Amphetamine5.3--[15]
α-Ethylphenethylamine (AEPEA)14.023416.7[15]
Methamphetamine17.2--[15]
Phentermine196--[15]
N,α-Diethylphenethylamine (N,α-DEPEA)2511590.63[15]
4-PhenylbutylamineCompetitive Inhibitor (Ki = 31 ± 5 µM)Not a substrate-[17][18]

Note: A higher selectivity index indicates greater selectivity for MAO-A.

Experimental Protocols for Assessing MAO Inhibition

To evaluate the inhibitory potential of phenethylamine derivatives, a robust and reproducible in vitro assay is essential. A commonly used method is the continuous spectrophotometric or fluorometric assay, which measures the production of a specific metabolite from an MAO substrate.

Principle of the Kynuramine-Based Assay:

This assay utilizes kynuramine as a substrate for both MAO-A and MAO-B.[3][19][20] The deamination of kynuramine by MAO produces an intermediate aldehyde, which then undergoes spontaneous cyclization to form 4-hydroxyquinoline.[19] The formation of 4-hydroxyquinoline can be monitored by its fluorescence, providing a direct measure of MAO activity.[15][21] The inclusion of an inhibitor will result in a decreased rate of 4-hydroxyquinoline formation.

Detailed Step-by-Step Methodology: Fluorometric MAO Inhibition Assay

  • Preparation of Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Enzyme Solution: Recombinant human MAO-A or MAO-B (e.g., from Supersomes™) diluted in assay buffer to the desired concentration.[3][20]

    • Substrate Solution: Kynuramine dihydrobromide dissolved in assay buffer.

    • Inhibitor Solutions: Test compounds (phenethylamine derivatives) dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer.

    • Positive Controls: Clorgyline for MAO-A and Selegiline for MAO-B.[3][20]

  • Assay Procedure:

    • Pipette 50 µL of the assay buffer into the wells of a 96-well microplate.

    • Add 25 µL of the inhibitor solution (or vehicle for control wells) to the appropriate wells.

    • Add 25 µL of the enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of ~316 nm and an emission wavelength of ~405 nm every minute for 20-30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.[8]

Visualization of Key Processes

MAO Catalytic Cycle and Inhibition

MAO_Cycle cluster_cycle MAO Catalytic Cycle cluster_inhibition Competitive Inhibition E_FAD MAO-FAD (Oxidized) E_FADH2_Imine MAO-FADH2-Imine Complex E_FAD->E_FADH2_Imine R-CH2-NH2 (Substrate) E_Inhibitor MAO-Inhibitor Complex (Inactive) E_FAD->E_Inhibitor Binds to Active Site E_FADH2 MAO-FADH2 (Reduced) E_FADH2_Imine->E_FADH2 Imine Product Release E_FADH2->E_FAD O2 -> H2O2 Inhibitor Phenethylamine Derivative (Inhibitor) Inhibitor->E_Inhibitor

Caption: The catalytic cycle of MAO and the mechanism of competitive inhibition by a phenethylamine derivative.

Experimental Workflow for MAO Inhibition Assay

MAO_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Setup (Add Buffer, Inhibitor, Enzyme) prep->plate preinc 3. Pre-incubation (37°C, 10 min) plate->preinc react 4. Reaction Initiation (Add Substrate) preinc->react read 5. Fluorescence Reading (Ex: 316nm, Em: 405nm) react->read analysis 6. Data Analysis (Calculate Rate, % Inhibition, IC50/Ki) read->analysis

Caption: A streamlined workflow for determining the MAO inhibitory activity of test compounds.

Conclusion

The phenethylamine scaffold offers a versatile platform for the design of novel MAO inhibitors. A thorough understanding of the structure-activity relationships is paramount for developing compounds with high potency and isoform selectivity. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of these derivatives. By combining rational drug design with rigorous experimental validation, researchers can continue to explore the therapeutic potential of phenethylamine-based MAO inhibitors for a range of neurological and psychiatric disorders.

References

  • Biomolecules & Therapeutics. (2022, September 13). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]

  • PMC. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • ACS Publications. (2000, November 15). Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A | Biochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine oxidase. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • PubMed. (2000, December 12). Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. Retrieved from [Link]

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  • PubMed. (2023, March 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • KoreaScience. (2023, January 1). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics. Retrieved from [Link]

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  • PubMed - NIH. (n.d.). Role of MAO A and B in neurotransmitter metabolism and behavior. Retrieved from [Link]

  • MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PMC. (2025, October 16). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

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  • Fisher Scientific. (n.d.). Invitrogen™ Amplex™ Red Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Iright. (n.d.). Thermo Fisher, A12214, Amplex™ Red Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Charles River Laboratories. (2025, April 4). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

  • MDPI. (2023, August 28). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Assay: Inhibition of recombinant human MAO-B assessed as reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 mins by fl... - ChEMBL. Retrieved from [Link]

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  • PubMed. (2024, March 6). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Retrieved from [Link]

  • ACS Publications. (2005, February 16). Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling | Journal of Medicinal Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Against Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of antibody cross-reactivity against substituted phenethylamines, offering experimental data and insights for researchers, scientists, and drug development professionals. We will explore the structural determinants of cross-reactivity, compare various immunoassay platforms, and provide a detailed protocol for assessing antibody specificity.

Introduction: The Challenge of Specificity in Phenethylamine Detection

This guide will delve into the key factors influencing antibody recognition of these small molecules and provide a framework for evaluating the performance of different immunoassay platforms.

The Structural Dance: Determinants of Antibody Cross-Reactivity

The interaction between an antibody and a small molecule like a substituted phenethylamine is a highly specific "lock-and-key" mechanism, governed by the three-dimensional structures of both the antibody's binding site (paratope) and the molecule's chemical features (epitope).[7][10][11] Modifications to the basic phenethylamine structure can significantly alter how it fits into the antibody's binding pocket, leading to varying degrees of cross-reactivity.[4][5]

The Phenethylamine Backbone

The core structure of phenethylamine consists of a phenyl ring connected to an amino group by a two-carbon side chain. This fundamental scaffold is the starting point for a vast array of derivatives.

Figure 1: The basic chemical structure of phenethylamine, highlighting the phenyl ring and the ethylamine side chain.

Key Structural Modifications Influencing Antibody Binding:
  • Ring Substitutions: The addition of functional groups (e.g., hydroxyl, methoxy, methylenedioxy) to the phenyl ring is a common modification. The position and nature of these substituents can dramatically impact antibody recognition. For example, the methylenedioxy group in 3,4-methylenedioxymethamphetamine (MDMA) is a key feature that distinguishes it from amphetamine and methamphetamine, and antibodies can be generated to specifically recognize this moiety.[12][13] However, some amphetamine immunoassays show variable and often low cross-reactivity with MDMA.[13] Bulky substitutions on the ring may sterically hinder the molecule from fitting into the antibody's binding site, thereby reducing cross-reactivity.[4]

  • Side-Chain Modifications:

    • α-Methylation: The presence of a methyl group on the alpha-carbon (the carbon adjacent to the amino group) is a defining feature of amphetamine and its derivatives. This modification provides resistance to metabolism by monoamine oxidase.

    • N-Alkylation: The addition of alkyl groups (e.g., methyl, ethyl) to the nitrogen atom also significantly influences antibody binding. For instance, the N-methyl group in methamphetamine is a primary determinant for its specific recognition by certain antibodies.

    • β-Ketone Formation: The presence of a ketone group at the beta-carbon (the carbon adjacent to the phenyl ring) is characteristic of cathinone and its derivatives ("bath salts"). These compounds often show limited cross-reactivity with traditional amphetamine immunoassays.[4]

  • Stereochemistry: Many substituted phenethylamines are chiral, existing as enantiomers (mirror-image isomers). Antibodies, being chiral molecules themselves, can exhibit stereoselectivity, binding preferentially to one enantiomer over the other.[14] For example, immunoassays for methamphetamine are often designed to be more reactive to the d-enantiomer (d-methamphetamine), which is a potent central nervous system stimulant, than the l-enantiomer (l-methamphetamine), which is used in some over-the-counter nasal decongestants.

A Comparative Analysis of Immunoassay Platforms

Several immunoassay formats are commonly used for the detection of substituted phenethylamines, each with its own advantages and limitations concerning cross-reactivity. The underlying principle for detecting these small molecules is typically a competitive immunoassay.[15][16][17][18]

Competitive_Immunoassay cluster_negative Negative Sample cluster_positive Positive Sample Ab_neg Antibody Ab_Ag_labeled_neg Antibody-Labeled Drug Complex Ab_neg->Ab_Ag_labeled_neg Binds Ag_labeled_neg Labeled Drug Ag_labeled_neg->Ab_Ag_labeled_neg Immobilized_Ag_neg Immobilized Drug-Protein Conjugate Signal_neg Signal Generated Immobilized_Ag_neg->Signal_neg Binds to unbound labeled drug Ab_pos Antibody Ab_Ag_unlabeled_pos Antibody-Free Drug Complex Ab_pos->Ab_Ag_unlabeled_pos Binds Ag_unlabeled_pos Free Drug in Sample Ag_unlabeled_pos->Ab_Ag_unlabeled_pos Ag_labeled_pos Labeled Drug No_Signal_pos Signal Reduced/Absent Ag_labeled_pos->No_Signal_pos Competition reduces binding of labeled drug

Figure 2: The principle of a competitive immunoassay. In a negative sample, the labeled drug binds to the antibody, producing a signal. In a positive sample, the free drug from the sample competes with the labeled drug for antibody binding sites, resulting in a reduced or absent signal.

Immunoassay Platform Comparison
PlatformPrincipleAdvantagesDisadvantages Regarding Cross-Reactivity
Enzyme-Linked Immunosorbent Assay (ELISA) Competitive binding in a microplate format, with an enzymatic signal readout.[15][19]High sensitivity and quantitative potential.[20]Susceptible to cross-reactivity from structurally similar compounds, which can lead to false-positive results.[19][21]
Lateral Flow Immunoassay (LFA) Competitive binding on a nitrocellulose membrane, with a visual readout.[22][23][24]Rapid, user-friendly, and cost-effective for point-of-care testing.[22]Generally semi-quantitative and can have lower sensitivity than ELISA. Cross-reactivity profiles are critical for accurate interpretation of results.[23]
Radioimmunoassay (RIA) Competitive binding using a radiolabeled antigen.High sensitivity.Requires handling of radioactive materials and specialized equipment. Cross-reactivity is a known issue.[4]
Cloned Enzyme Donor Immunoassay (CEDIA) Homogeneous enzyme immunoassay where enzyme activity is modulated by antibody-antigen binding.[8]No separation step required, making it fast and amenable to automation.Can exhibit cross-reactivity with various compounds.[4][8]
Enzyme Multiplied Immunoassay Technique (EMIT®) Similar to CEDIA, a homogeneous enzyme immunoassay.[8]Widely used in clinical laboratories for automated drug screening.Prone to interferences and cross-reactivity from structurally related drugs.[4][8]
Cross-Reactivity Data for Common Phenethylamines

The following table summarizes publicly available data on the cross-reactivity of various substituted phenethylamines with immunoassays primarily designed to detect amphetamine or methamphetamine. It is important to note that cross-reactivity can vary significantly between different manufacturers' assays.[4][13]

CompoundTarget Analyte of AssayCross-Reactivity (%)Notes
d-Amphetamine Amphetamine100Calibrator
d-Methamphetamine Methamphetamine100Calibrator
MDMA (Ecstasy) Amphetamine/MethamphetamineVariable, often low[12][13]Some assays have poor sensitivity for MDMA.[12]
MDA Amphetamine/MethamphetamineVariable[13]Metabolite of MDMA.
Phentermine AmphetamineVariable, can be significant[13]Structurally similar prescription drug.
Ephedrine/Pseudoephedrine AmphetamineGenerally low, but can occur[25]Common over-the-counter decongestants.
2C-B, DOI, DOM Amphetamine/Methamphetamine< 0.4%[19]Psychedelic phenethylamines that are generally not detected by standard amphetamine immunoassays.[19]

Note: Cross-reactivity is typically expressed as the concentration of the cross-reacting substance that produces a signal equivalent to a given concentration of the target analyte, multiplied by 100.

Experimental Protocol: Assessing Antibody Cross-Reactivity Using Competitive ELISA

To ensure the reliability of an immunoassay, it is crucial to experimentally determine its cross-reactivity profile. The following is a detailed protocol for a competitive ELISA to assess the cross-reactivity of an antibody against a panel of substituted phenethylamines.

Objective:

To determine the 50% inhibitory concentration (IC50) of various substituted phenethylamines for a given antibody and calculate their percent cross-reactivity relative to the primary target analyte.

Materials and Reagents:
  • High-binding 96-well microplates

  • Target analyte (e.g., d-amphetamine)

  • Panel of test compounds (substituted phenethylamines)

  • Primary antibody specific for the target analyte

  • Hapten-protein conjugate for coating (e.g., amphetamine-BSA)

  • Enzyme-labeled secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Experimental Workflow

ELISA_Workflow start Start coating 1. Plate Coating Coat wells with hapten-protein conjugate. start->coating wash1 2. Washing coating->wash1 blocking 3. Blocking Block non-specific binding sites. wash1->blocking wash2 4. Washing blocking->wash2 competition 5. Competitive Reaction Add primary antibody and varying concentrations of test compounds or target analyte. wash2->competition incubation1 6. Incubation competition->incubation1 wash3 7. Washing incubation1->wash3 secondary_ab 8. Add Secondary Antibody Add enzyme-labeled secondary antibody. wash3->secondary_ab incubation2 9. Incubation secondary_ab->incubation2 wash4 10. Washing incubation2->wash4 substrate 11. Substrate Addition Add chromogenic substrate. wash4->substrate incubation3 12. Incubation (Color Development) substrate->incubation3 stop 13. Stop Reaction Add stop solution. incubation3->stop read 14. Read Absorbance Measure absorbance at 450 nm. stop->read analysis 15. Data Analysis Calculate IC50 and % Cross-reactivity. read->analysis end End analysis->end

Figure 3: A step-by-step workflow for determining antibody cross-reactivity using a competitive ELISA.

Step-by-Step Methodology:
  • Plate Coating:

    • Dilute the hapten-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and each test compound in assay buffer.

    • Add 50 µL of the diluted standards or test compounds to the appropriate wells.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.

    • Include control wells with no competing drug (maximum signal) and wells with a high concentration of the target analyte (minimum signal).

  • Incubation:

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Add Secondary Antibody:

    • Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.

  • Incubation:

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2, increasing the number of washes to five.

  • Substrate Addition:

    • Add 100 µL of the substrate solution to each well.

  • Incubation (Color Development):

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stop Reaction:

    • Add 50 µL of stop solution to each well.

  • Read Absorbance:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration for the target analyte and each test compound.

    • Use a four-parameter logistic regression to determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for each compound.

    • Calculate the percent cross-reactivity for each test compound using the following formula:

      % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Conclusion

The specificity of antibodies used in immunoassays for substituted phenethylamines is a critical factor that dictates the reliability of these screening tools. A comprehensive understanding of how structural modifications to the phenethylamine backbone influence antibody binding is essential for the development of highly specific assays and for the accurate interpretation of their results. By employing rigorous experimental validation, such as the competitive ELISA protocol detailed in this guide, researchers can thoroughly characterize the cross-reactivity profiles of their antibodies. This ensures the generation of high-quality, dependable data, which is fundamental for advancing research, clinical diagnostics, and forensic toxicology in the field of substituted phenethylamines.

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Retrosynthesis Analysis

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Reactant of Route 1
2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-4-methoxyphenyl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.